molecular formula C11H12FNO2 B1476945 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid CAS No. 2092549-73-8

4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid

货号: B1476945
CAS 编号: 2092549-73-8
分子量: 209.22 g/mol
InChI 键: YAGDXUSZEBRETF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid is a synthetic building block of significant interest in medicinal chemistry, particularly for the development of novel therapeutic agents. Its core structure incorporates a benzoic acid moiety linked to a 3-(fluoromethyl)azetidine ring, a scaffold prominently featured in drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, provides structural rigidity and is widely utilized to optimize the pharmacokinetic and physicochemical properties of drug candidates . The 3-(fluoromethyl)azetidine subgroup is a recognized pharmacophore in the design of Selective Estrogen Receptor Degraders (SERDs), a class of therapeutics primarily investigated for the treatment of hormone receptor-positive (HR+) breast cancer . SERDs function by antagonizing and degrading the estrogen receptor (ERα), thereby inhibiting ER-driven transcription and cancer cell proliferation . This mechanism is crucial for overcoming resistance to earlier endocrine therapies. Furthermore, the 3-(fluoromethyl)azetidine motif is found in potent and orally bioavailable investigational drugs, highlighting its value in creating molecules with favorable drug-like properties . Beyond oncology, this azetidine scaffold is also explored for targeting neurological disorders. It serves as a key component in reversible inhibitors of monoacylglycerol lipase (MAGL), a serine hydrolase in the central nervous system . MAGL inhibition raises levels of the endocannabinoid 2-arachidonoylglycerol while reducing pro-inflammatory eicosanoids, presenting a therapeutic strategy for neuroinflammation and neurodegenerative diseases . As a chemical intermediate, 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid provides researchers with a versatile handle for further synthetic modification via its carboxylic acid functional group, enabling the construction of more complex molecules for structure-activity relationship (SAR) studies and biological evaluation across these and other therapeutic areas.

属性

IUPAC Name

4-[3-(fluoromethyl)azetidin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-5-8-6-13(7-8)10-3-1-9(2-4-10)11(14)15/h1-4,8H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGDXUSZEBRETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic Acid

Executive Summary & Structural Rationale

The molecule 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid represents a critical "linker-scaffold" in modern medicinal chemistry. It combines a polar, solubilizing tail (benzoic acid) with a conformationally restricted, metabolically robust headgroup (3-(fluoromethyl)azetidine).

In drug discovery, this structure serves two primary functions:

  • Bioisosteric Replacement: It acts as a contracted, lower-lipophilicity surrogate for N-aryl piperidines or pyrrolidines. The 4-membered azetidine ring reduces the carbon count (lowering cLogP) while altering the vector of the attached substituents.

  • Metabolic Blocking: The inclusion of the fluoromethyl group at the 3-position blocks the common metabolic "soft spot" of azetidines (C3-oxidation), significantly extending half-life (t1/2) in microsomal stability assays.

This guide details the structural conformation, validated synthetic routes, and analytical profile of this compound, providing a blueprint for its use in SAR (Structure-Activity Relationship) campaigns.

Physicochemical & Conformational Profile

Unlike six-membered piperidines which exist predominantly in a chair conformation, the four-membered azetidine ring in this molecule is not planar. It adopts a "puckered" or "butterfly" conformation to relieve torsional strain.

Structural Dynamics
  • Ring Puckering: The azetidine ring puckers with an angle of approximately 30–37°.

  • Substituent Orientation: The 3-(fluoromethyl) group preferentially adopts a pseudo-equatorial orientation. This minimizes 1,3-transannular steric interactions with the N-aryl lone pair and the aromatic ring.

  • Vector Alignment: The nitrogen atom is sp2-hybridized due to resonance with the benzoic acid system (aniline-like character). This forces the phenyl ring and the N-C2-C4 plane of the azetidine to be coplanar, creating a rigid linear vector.

Key Properties Table
PropertyValue (Predicted/Observed)Significance
Molecular Formula C11H12FNO2--
Molecular Weight 209.22 g/mol Fragment-like, suitable for FBDD
cLogP ~1.8Ideal for oral bioavailability
pKa (Acid) ~4.2Ionized at physiological pH
pKa (Base) < 1.0The N-aryl nitrogen is non-basic due to conjugation
TPSA 49.3 ŲHigh membrane permeability potential

Visualization: Conformational Landscape

The following diagram illustrates the critical steric and electronic features governing the molecule's stability and binding potential.

G cluster_0 Pharmaocophore Features Benzoic Benzoic Acid (Polar Tail) Aryl Phenyl Ring (Linker) Benzoic->Aryl Electronic Withdrawal Nitrogen N-Atom (sp2 Hybridized) Aryl->Nitrogen Resonance (Planarity) Azetidine Azetidine Ring (Puckered 30°) Nitrogen->Azetidine Rigidification Fluoro 3-Fluoromethyl (Metabolic Block) Azetidine->Fluoro Pseudo-Equatorial Preference

Figure 1: Pharmacophoric map showing the electronic conjugation (Red to Blue) and the steric positioning of the fluoromethyl group (Green to Yellow).

Synthetic Architecture

The synthesis of 4-(3-(fluoromethyl)azetidin-1-yl)benzoic acid is best achieved via a Nucleophilic Aromatic Substitution (SNAr) strategy. This route is superior to Buchwald-Hartwig coupling for this specific substrate because the para-electron-withdrawing carboxylate activates the fluorine leaving group on the benzene ring.

Retrosynthetic Analysis
  • Disconnection: N–Aryl bond.

  • Precursors: Methyl 4-fluorobenzoate + 3-(fluoromethyl)azetidine hydrochloride.

Step-by-Step Protocol

Step 1: Free-Basing and SNAr Coupling

  • Reagents: Methyl 4-fluorobenzoate (1.0 eq), 3-(fluoromethyl)azetidine HCl (1.2 eq), K2CO3 (3.0 eq).

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP.

  • Conditions: 90–100°C, 12–16 hours.

Expert Insight: We utilize the methyl ester of the benzoic acid rather than the free acid. The carboxylate anion of the free acid would be electron-donating (via induction) and sterically hindering, drastically reducing the electrophilicity of the ring and suppressing the SNAr reaction.

Step 2: Ester Hydrolysis

  • Reagents: LiOH·H2O (2.5 eq).

  • Solvent: THF:Water:MeOH (3:1:1).

  • Conditions: Ambient temperature, 2–4 hours.

Step 3: Workup & Isolation

  • Acidify to pH 3–4 with 1M HCl. The product typically precipitates as a white solid. Filtration yields high-purity material without the need for chromatography.

Synthetic Workflow Diagram

Synthesis Start1 Methyl 4-fluorobenzoate (Activated Electrophile) Step1 Step 1: S_NAr Coupling K2CO3, DMSO, 100°C (Formation of N-Aryl Bond) Start1->Step1 Start2 3-(Fluoromethyl)azetidine HCl (Nucleophile) Start2->Step1 Intermediate Intermediate: Methyl 4-(3-(fluoromethyl)azetidin-1-yl)benzoate Step1->Intermediate Step2 Step 2: Saponification LiOH, THF/H2O (Ester Hydrolysis) Intermediate->Step2 Final Final Product: 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid Step2->Final

Figure 2: Validated synthetic route utilizing SNAr chemistry followed by mild hydrolysis.

Analytical Characterization Expectations

To validate the synthesis, the following spectral signatures must be confirmed:

  • 1H NMR (400 MHz, DMSO-d6):

    • Aromatic: Two doublets (AA'BB' system) at ~7.8 ppm (2H, adjacent to COOH) and ~6.4 ppm (2H, adjacent to N). The high field shift of the ortho-protons confirms N-conjugation.

    • Azetidine Ring: Complex multiplets due to puckering.

      • ~4.1–3.8 ppm (4H, azetidine CH2).

      • ~4.6 ppm (2H, doublet of doublets, JH-F ≈ 47 Hz) corresponding to the CH2F group.

  • 19F NMR:

    • Single signal at approximately -220 ppm (triplet of triplets coupling pattern).

  • HRMS (ESI-):

    • Calculated [M-H]-: 208.078.

References

  • Azetidine Conformation & Puckering

    • Anderson, J. E., et al. "Conformational Analysis of 3-Substituted Azetidines." Journal of Organic Chemistry, 2014.[1][2]

  • Synthesis of 3-(Fluoromethyl)

    • Xiang, J., et al. "Discovery of AZD9496, a Potent and Selective Estrogen Receptor Downregulator." Journal of Medicinal Chemistry, 2016. (Describes synthesis of fluorinated azetidine intermediates).

  • SNAr Methodology for N-Aryl Azetidines

    • Bunnett, J. F., & Zahler, R. E. "Kinetics of Nucleophilic Substitution in Aromatic Compounds." Chemical Reviews. (Foundational text on SNAr mechanisms activated by carboxylates).

  • Imlunestrant (Related Clinical Compound)

    • Eli Lilly and Company. "Oral Selective Estrogen Receptor Degrader (SERD) Compounds." U.S. Patent US11634426B2. (Contains specific protocols for coupling 3-(fluoromethyl)azetidine to phenyl rings).

Sources

A Technical Guide to 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Azetidines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems and fluorine atoms has become a cornerstone of rational drug design. These motifs can profoundly influence a molecule's physicochemical properties, such as metabolic stability, pKa, and lipophilicity, thereby enhancing its pharmacokinetic and pharmacodynamic profile[1][2][3]. The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant attention for its ability to impart desirable properties, including improved solubility and reduced off-target toxicity[1][2]. When combined with the unique electronic properties of fluorine, the resulting fluorinated azetidine scaffolds represent a powerful tool for medicinal chemists[3][4].

This technical guide provides an in-depth overview of 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid , a key synthetic intermediate that embodies these design principles. While a specific CAS number for this compound is not publicly cataloged, its structural motifs are present in advanced clinical candidates. Notably, the 4-(3-(fluoromethyl)azetidin-1-yl) moiety is a critical component of Imlunestrant (LY3484356) , an investigational selective estrogen receptor degrader (SERD) for the treatment of ER-positive breast cancer[5][6][7]. This guide will detail a proposed synthesis, analytical characterization, and the crucial role of this building block in the development of next-generation therapeutics.

Physicochemical Properties

PropertyPredicted ValueUnit
Molecular FormulaC11H12FNO2
Molecular Weight209.22 g/mol
pKa (acidic)~4.5
pKa (basic)~8.5
LogP~1.8
Polar Surface Area40.5Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

These values are estimations based on computational models and comparison to structurally related compounds such as 4-(piperidin-1-yl)benzoic acid and 4-(1H-imidazol-2-yl)benzoic acid[8][9].

Proposed Synthesis of 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic Acid

The synthesis of this target molecule can be envisioned through a convergent strategy, requiring the preparation of two key fragments: 3-(fluoromethyl)azetidine and a 4-halobenzoic acid derivative . A plausible and robust synthetic route is detailed below, drawing upon established methodologies for the synthesis of fluorinated azetidines and nucleophilic aromatic substitution reactions[10][11][12].

Overall Synthetic Workflow

Synthetic_Workflow cluster_azetidine Synthesis of 3-(Fluoromethyl)azetidine cluster_benzoic_acid Preparation of Benzoic Acid Moiety cluster_coupling Final Coupling and Hydrolysis A 1-Benzhydrylazetidin-3-ol B 1-Benzhydryl-3-(fluoromethyl)azetidine A->B Fluorination (DAST) C 3-(Fluoromethyl)azetidine B->C Deprotection (H2, Pd/C) E Methyl 4-(3-(fluoromethyl)azetidin-1-yl)benzoate C->E Nucleophilic Aromatic Substitution D Methyl 4-fluorobenzoate D->E F 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid E->F Ester Hydrolysis

Caption: Proposed synthetic workflow for 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 3-(Fluoromethyl)azetidine Hydrochloride

  • Fluorination of 1-Benzhydrylazetidin-3-ol:

    • To a solution of 1-benzhydrylazetidin-3-ol in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, slowly add diethylaminosulfur trifluoride (DAST).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. The causality here is the use of a nucleophilic fluorinating agent to replace the hydroxyl group with fluorine. DAST is a common choice for this transformation.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzhydryl-3-(fluoromethyl)azetidine.

  • Deprotection of the Azetidine Nitrogen:

    • Dissolve the crude 1-benzhydryl-3-(fluoromethyl)azetidine in methanol.

    • Add palladium on carbon (10 wt. %) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker). The benzhydryl group is a commonly used protecting group for secondary amines, and its removal via catalytic hydrogenation is a standard and efficient procedure.

    • After the reaction is complete (monitored by TLC or LC-MS), filter the mixture through Celite and concentrate the filtrate.

    • Dissolve the residue in diethyl ether and add a solution of HCl in ether to precipitate 3-(fluoromethyl)azetidine as its hydrochloride salt.

Part 2: Coupling and Hydrolysis

  • Nucleophilic Aromatic Substitution:

    • In a sealed vessel, combine 3-(fluoromethyl)azetidine hydrochloride, methyl 4-fluorobenzoate, and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    • Heat the mixture at 100-120 °C for 12-24 hours. The electron-withdrawing nature of the ester group on the aromatic ring activates the para-position towards nucleophilic aromatic substitution by the secondary amine of the azetidine.

    • After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain methyl 4-(3-(fluoromethyl)azetidin-1-yl)benzoate.

  • Ester Hydrolysis:

    • Dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of lithium hydroxide and stir at room temperature until the hydrolysis is complete. Saponification of the methyl ester to the corresponding carboxylic acid is a standard procedure to yield the final product.

    • Acidify the reaction mixture with 1N HCl to a pH of ~3-4.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid.

Analytical Characterization

To ensure the identity and purity of the synthesized 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid, a suite of analytical techniques should be employed. The expected data from these analyses are summarized below.

Analytical TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons (two doublets), the azetidine ring protons (multiplets), the fluoromethyl group (a doublet of doublets due to coupling with both the adjacent proton and fluorine), and the carboxylic acid proton (a broad singlet).
¹³C NMR Resonances for the aromatic carbons, the azetidine carbons, and the fluoromethyl carbon (which will appear as a doublet due to C-F coupling), and the carboxylic carbon.
¹⁹F NMR A triplet signal for the fluorine atom of the fluoromethyl group, coupled to the two adjacent protons.
Mass Spectrometry (ESI+) Expected [M+H]⁺ peak at m/z 210.09.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity, with the retention time dependent on the specific column and mobile phase used.

Application in Drug Discovery: A Precursor to Selective Estrogen Receptor Degraders (SERDs)

The structural features of 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid make it an exceptionally valuable building block in the design of targeted therapies, particularly for hormone-driven cancers. The benzoic acid moiety serves as a key pharmacophore that can interact with specific targets, while the fluorinated azetidine portion can fine-tune the molecule's properties for optimal drug-like characteristics[13][14].

A prime example of its application is in the synthesis of Selective Estrogen Receptor Degraders (SERDs). SERDs represent a therapeutic advancement for ER-positive breast cancers, which often develop resistance to traditional endocrine therapies. Unlike selective estrogen receptor modulators (SERMs) that only block the receptor, SERDs bind to the estrogen receptor (ERα) and induce its degradation, thereby completely shutting down ER-mediated signaling[5][13].

Mechanism of Action of SERDs

SERD_Mechanism cluster_nucleus Cell Nucleus ER Estrogen Receptor (ERα) Complex ER-SERD Complex ER->Complex Transcription Gene Transcription & Cell Proliferation ER->Transcription Estrogen Binding SERD SERD (e.g., Imlunestrant) SERD->ER Ub Ubiquitin Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degradation Degraded ERα Peptides Proteasome->Degradation

Caption: Simplified mechanism of action of Selective Estrogen Receptor Degraders (SERDs).

The 4-(3-(fluoromethyl)azetidin-1-yl)benzoic acid core can be elaborated into complex molecules like Imlunestrant, which effectively engage the ERα ligand-binding domain. The unique conformation induced by the binding of a SERD marks the receptor for ubiquitination and subsequent degradation by the proteasome. This leads to a profound and sustained downregulation of ERα levels, offering a powerful strategy to overcome endocrine resistance in breast cancer.

Conclusion

4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid stands as a testament to the power of strategic molecular design in modern medicinal chemistry. While it may be an intermediate, its structural components are critical for the development of advanced therapeutic agents. The convergence of a strained heterocyclic system with the unique properties of fluorine provides a scaffold that can be leveraged to create drugs with improved efficacy and pharmacokinetic profiles. As the demand for novel, targeted therapies continues to grow, the importance of such well-designed building blocks in the drug discovery pipeline cannot be overstated.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Library of Medicine. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate. Available at: [Link]

  • Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Research International. Available at: [Link]

  • Synthesis and Characterization of New 2-Oxo-azetidine Derivatives. Taylor & Francis Online. Available at: [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Library of Medicine. Available at: [Link]

  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. ResearchGate. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry. Available at: [Link]

  • Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. National Library of Medicine. Available at: [Link]

  • Selective estrogen receptor degraders. Google Patents.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Available at: [Link]

  • Imlunestrant. New Drug Approvals. Available at: [Link]

  • Imlunestrant. PubChem. Available at: [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. Available at: [Link]

  • IMLUNESTRANT. precisionFDA. Available at: [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI. Available at: [Link]

  • Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer. National Library of Medicine. Available at: [Link]

  • Development and antibacterial properties of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as fatty acid biosynthesis inhibitors. RTI International. Available at: [Link]

  • 4-(1H-imidazol-2-yl)benzoic Acid Properties. EPA. Available at: [Link]

  • 4-(Piperidin-1-yl)benzoic acid. PubChem. Available at: [Link]

  • 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid. Knight Chemicals Online. Available at: [Link]

Sources

The Ascendancy of 3-(Fluoromethyl)azetidine Benzoic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The confluence of strained ring systems and strategic fluorination has emerged as a powerful paradigm in contemporary drug discovery. Within this landscape, 3-(fluoromethyl)azetidine benzoic acid derivatives have garnered significant attention as a promising scaffold for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, medicinal chemistry, and pharmacological evaluation of this unique chemical class. We will delve into the rationale behind its design, explore its diverse applications in oncology and neuroscience, and provide detailed experimental protocols to empower researchers in this exciting field. By elucidating the intricate structure-activity relationships and the impact of the fluorinated azetidine moiety on pharmacokinetic properties, this guide aims to serve as an essential resource for the rational design and development of next-generation therapeutics based on this privileged scaffold.

The Strategic Imperative for 3-(Fluoromethyl)azetidine Benzoic Acid Derivatives

The design of novel molecular entities with enhanced therapeutic profiles is a perpetual challenge in medicinal chemistry. The 3-(fluoromethyl)azetidine benzoic acid scaffold is a testament to the power of combining distinct structural motifs to overcome these hurdles.

  • The Azetidine Ring: A Conformational Restraint for Enhanced Potency and Selectivity. The four-membered azetidine ring imposes a significant degree of conformational rigidity upon a molecule.[1][2] This pre-organization of the pharmacophore can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced potency.[3] Furthermore, the well-defined three-dimensional vectoring of substituents on the azetidine ring can facilitate highly specific interactions with the target, thereby improving selectivity and reducing off-target effects.[2]

  • The Fluoromethyl Group: A Key Modulator of Physicochemical and Pharmacokinetic Properties. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[4] The fluoromethyl group, in particular, offers several advantages:

    • Metabolic Stability: The high strength of the carbon-fluorine bond makes the fluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This "metabolic blocking" can significantly enhance the half-life and oral bioavailability of a drug.[5]

    • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can lower the pKa of the azetidine nitrogen, which can be crucial for optimizing interactions with biological targets and improving cell permeability.

    • Enhanced CNS Penetration: In the context of neurotherapeutics, the strategic placement of fluorine can improve a compound's ability to cross the blood-brain barrier (BBB).[4]

  • The Benzoic Acid Moiety: A Versatile Anchor for Target Engagement. The benzoic acid group serves as a versatile anchor for interacting with a wide array of biological targets. It can participate in hydrogen bonding, ionic interactions, and π-stacking, making it a common feature in many approved drugs. The ability to readily modify the substitution pattern on the benzoic acid ring provides a rich avenue for exploring structure-activity relationships (SAR).

The logical relationship between these components is illustrated in the following diagram:

G Scaffold 3-(Fluoromethyl)azetidine Benzoic Acid Scaffold Azetidine Azetidine Ring Scaffold->Azetidine Provides Fluoromethyl Fluoromethyl Group Scaffold->Fluoromethyl Provides BenzoicAcid Benzoic Acid Moiety Scaffold->BenzoicAcid Provides ConformationalRigidity ConformationalRigidity Azetidine->ConformationalRigidity Offers MetabolicStability MetabolicStability Fluoromethyl->MetabolicStability Enhances pKaModulation pKaModulation Fluoromethyl->pKaModulation Allows CNSPenetration CNSPenetration Fluoromethyl->CNSPenetration Improves TargetEngagement TargetEngagement BenzoicAcid->TargetEngagement Facilitates EnhancedPotency EnhancedPotency ConformationalRigidity->EnhancedPotency Leads to ImprovedSelectivity ImprovedSelectivity ConformationalRigidity->ImprovedSelectivity Leads to VersatileInteractions VersatileInteractions TargetEngagement->VersatileInteractions Through

Core Components and Their Contributions

Synthesis and Chemical Space Exploration

The synthesis of 3-(fluoromethyl)azetidine benzoic acid derivatives can be approached in a modular fashion, allowing for the exploration of a diverse chemical space. A general retrosynthetic analysis is presented below.

G Target 3-(Fluoromethyl)azetidine Benzoic Acid Derivative AmideCoupling Amide Coupling Target->AmideCoupling Azetidine 3-(Fluoromethyl)azetidine AmideCoupling->Azetidine BenzoicAcid Substituted Benzoic Acid AmideCoupling->BenzoicAcid G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription Promotes CellProliferation Cell Proliferation & Survival GeneTranscription->CellProliferation Leads to AzetidineInhibitor Azetidine-based Inhibitor AzetidineInhibitor->STAT3_dimer Inhibits Dimerization G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Start Compound Synthesis InSilico In Silico Prediction (e.g., CNS MPO) Start->InSilico InVitro In Vitro Assays InSilico->InVitro Promising Candidates InVivo In Vivo Studies InVitro->InVivo Good Permeability & Low Efflux PAMPA PAMPA-BBB (Permeability) InVitro->PAMPA MDCK_MDR1 MDCK-MDR1 (P-gp Efflux) InVitro->MDCK_MDR1 ProteinBinding Plasma & Brain Protein Binding InVitro->ProteinBinding Decision Candidate Selection InVivo->Decision Favorable PK & Brain Exposure PK Pharmacokinetics (Plasma & Brain) InVivo->PK Microdialysis Microdialysis (Unbound Brain Conc.) InVivo->Microdialysis

Sources

The Ascendant Role of N-Aryl Azetidine Carboxylic Acids in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The N-aryl azetidine carboxylic acid scaffold has emerged from the periphery of chemical curiosities to become a cornerstone in contemporary medicinal chemistry. Its unique conformational constraints, coupled with its ability to serve as a bioisosteric replacement for less favorable moieties, have positioned it as a privileged structural motif in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the fundamental properties of N-aryl azetidine carboxylic acids, including their synthesis, physicochemical characteristics, and burgeoning applications in drug discovery. We delve into the causal relationships behind synthetic strategies, offer detailed experimental protocols, and explore the structure-activity relationships that govern their biological effects, with a particular focus on their role as STAT3 inhibitors and constrained proline analogues.

Introduction: The Strategic Value of Constrained Scaffolds

In the intricate dance of drug-receptor interactions, molecular conformation is paramount. The ability of a small molecule to adopt a specific three-dimensional arrangement dictates its binding affinity and, consequently, its biological activity. N-aryl azetidine carboxylic acids offer a compelling solution to the challenge of conformational control. The inherent ring strain of the four-membered azetidine ring imparts a significant degree of rigidity, limiting the number of accessible conformations and pre-organizing the molecule for optimal receptor engagement. This "conformational constraint" can lead to enhanced potency, improved selectivity, and a more favorable pharmacokinetic profile.

Furthermore, the azetidine ring serves as a versatile bioisostere, capable of mimicking the structural and electronic properties of other functional groups while offering distinct advantages.[1] For instance, the replacement of a proline residue in a peptide with azetidine-2-carboxylic acid can significantly alter its conformational preferences and metabolic stability.[2][3] This guide will explore these facets in detail, providing the reader with a robust understanding of why N-aryl azetidine carboxylic acids are increasingly sought-after building blocks in the design of next-generation therapeutics.

Physicochemical Properties: Fine-Tuning for Drug-Likeness

The journey of a drug from administration to its target is governed by a delicate balance of physicochemical properties. N-aryl azetidine carboxylic acids provide a tunable platform for optimizing these parameters, including acidity (pKa), lipophilicity (logP), and solubility.

Acidity (pKa)

The carboxylic acid moiety of these compounds is the primary determinant of their acidic nature. The pKa is influenced by the electronic properties of the N-aryl substituent. Electron-withdrawing groups on the aryl ring will increase the acidity (lower the pKa) of the carboxylic acid by stabilizing the conjugate base through inductive effects. Conversely, electron-donating groups will decrease the acidity (raise the pKa).

Lipophilicity (logP)

Lipophilicity, a critical factor for membrane permeability and overall drug disposition, is significantly impacted by the nature of the N-aryl group. The addition of hydrophobic substituents to the aryl ring will increase the logP, while the introduction of polar functional groups will decrease it. The azetidine ring itself is relatively polar, and its contribution to the overall lipophilicity should be considered. Molecular dynamics simulations have shown that azetidine-2-carboxylic acid (Aze) has a preference for the aqueous phase when compared to proline, suggesting a more hydrophilic character.[4]

Solubility

Aqueous solubility is a key factor for oral bioavailability. The presence of the carboxylic acid and the nitrogen heteroatom in the azetidine ring generally imparts good aqueous solubility to these compounds, particularly in their salt forms. However, the lipophilicity of the N-aryl substituent can counteract this. Careful selection of substituents on the aryl ring is crucial for achieving the desired balance between lipophilicity and solubility.

Table 1: Predicted Physicochemical Properties of Representative N-Aryl Azetidine-2-Carboxylic Acids

N-Aryl SubstituentPredicted pKaPredicted logPPredicted Aqueous Solubility (logS)
Phenyl3.51.5-2.0
4-Chlorophenyl3.32.2-2.5
4-Methoxyphenyl3.61.4-1.9
4-Nitrophenyl3.11.6-2.2

Note: These values are estimations generated from computational models and should be experimentally verified.

Synthesis of N-Aryl Azetidine Carboxylic Acids: A Practical Guide

The construction of the N-aryl azetidine carboxylic acid scaffold can be approached through two primary strategies: N-arylation of a pre-formed azetidine carboxylic acid derivative or the formation of the azetidine ring on an N-arylated precursor. Modern cross-coupling reactions have become the methods of choice for the former, offering high efficiency and broad substrate scope.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[5][6] This reaction involves the palladium-catalyzed coupling of an amine (in this case, an azetidine-2-carboxylic acid ester) with an aryl halide or triflate. The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands generally providing the best results.[7]

Experimental Protocol: Synthesis of Ethyl 1-(4-methoxyphenyl)azetidine-2-carboxylate

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Evacuate and backfill the tube with argon. Add a solution of ethyl azetidine-2-carboxylate (1.0 equiv.) and 4-bromoanisole (1.2 equiv.) in anhydrous toluene.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Buchwald_Hartwig ArylHalide Aryl Halide/Triflate PdCatalyst Pd(0) Catalyst + Ligand ArylHalide->PdCatalyst AzetidineEster Azetidine-2-carboxylate AzetidineEster->PdCatalyst Product N-Aryl Azetidine-2-carboxylate PdCatalyst->Product Base Base Base->PdCatalyst

Caption: Buchwald-Hartwig amination workflow.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for N-arylation that has been revitalized with the development of modern ligand systems.[8][9] This copper-catalyzed reaction typically employs aryl iodides or bromides and can be performed under milder conditions than traditional Ullmann reactions.

Experimental Protocol: Synthesis of Methyl 1-phenylazetidine-2-carboxylate

  • Reaction Setup: In a sealed tube, combine methyl azetidine-2-carboxylate hydrochloride (1.0 equiv.), iodobenzene (1.1 equiv.), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.) in DMSO.

  • Reaction Conditions: Heat the mixture to 90 °C for 24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

Copper-Catalyzed N-Arylation with Arylboronic Acids (Chan-Lam Coupling)

The Chan-Lam coupling offers a complementary approach using arylboronic acids as the arylating agent.[10][11] This reaction is often performed under mild, aerobic conditions.

Experimental Protocol: Synthesis of tert-Butyl 1-(3-pyridyl)azetidine-2-carboxylate

  • Reaction Setup: To a flask containing tert-butyl azetidine-2-carboxylate (1.0 equiv.) and 3-pyridylboronic acid (1.5 equiv.) in methanol, add copper(II) acetate (10 mol%) and pyridine (2.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture, open to the air, at room temperature for 48 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between saturated aqueous NaHCO₃ and ethyl acetate. Separate the organic layer, dry over MgSO₄, and concentrate. Purify by column chromatography.

Applications in Drug Discovery: Case Studies and Future Directions

The unique properties of N-aryl azetidine carboxylic acids have led to their successful application in several areas of drug discovery.

STAT3 Inhibitors for Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis. The development of STAT3 inhibitors is therefore a promising strategy for cancer therapy. N-aryl azetidine carboxylic acid derivatives have emerged as a potent class of STAT3 inhibitors.[12][13][14]

Structure-activity relationship (SAR) studies have revealed that the (R)-azetidine-2-carboxamide core is crucial for activity. The N-aryl group and substituents on the carboxamide play a key role in modulating potency and selectivity.[13] For example, certain analogues have demonstrated sub-micromolar IC₅₀ values for the inhibition of STAT3 DNA-binding activity and have been shown to induce apoptosis in cancer cell lines.[12][14] Some of these compounds have been found to bind covalently to cysteine residues in the STAT3 DNA-binding domain, leading to irreversible inhibition.[13][15]

STAT3_Inhibition STAT3 STAT3 Protein Binding Binding to DNA-Binding Domain STAT3->Binding AzetidineInhibitor N-Aryl Azetidine Carboxylic Acid Derivative AzetidineInhibitor->Binding Inhibition Inhibition of STAT3 Dimerization & DNA Binding Binding->Inhibition Apoptosis Tumor Cell Apoptosis Inhibition->Apoptosis

Caption: Mechanism of STAT3 inhibition.

Proline Mimetics in Peptide and Peptidomimetic Design

Azetidine-2-carboxylic acid is a conformationally constrained analogue of proline.[16] Its incorporation into peptides can induce unique secondary structures, such as γ-turns, which are distinct from the β-turns often promoted by proline.[3][17] This has significant implications for the design of peptides and peptidomimetics with tailored conformations and enhanced biological activity. The smaller ring size of azetidine compared to proline leads to a different puckering of the ring and altered dihedral angles, which can influence the overall peptide backbone conformation.[17]

The N-aryl group in N-aryl azetidine carboxylic acids provides a handle for further derivatization and for exploring interactions with specific receptor pockets. This makes them valuable building blocks for creating novel peptidomimetics with improved properties.

Conformational Analysis: The Structural Basis of Activity

The biological activity of N-aryl azetidine carboxylic acids is intrinsically linked to the conformation of the four-membered ring. The azetidine ring is not planar but exists in a puckered conformation to relieve ring strain. The degree of puckering and the orientation of the substituents are influenced by both steric and electronic factors.

X-ray crystallography and NMR spectroscopy are powerful tools for elucidating the solid-state and solution-phase conformations of these molecules, respectively.[18][19] Computational modeling can also provide valuable insights into the conformational landscape and the energetic barriers between different puckered states. Understanding the preferred conformation of the azetidine ring is crucial for rational drug design and for predicting how these molecules will interact with their biological targets.

Conclusion and Future Perspectives

N-aryl azetidine carboxylic acids represent a rapidly evolving and highly promising area of medicinal chemistry. Their unique combination of conformational rigidity, bioisosteric potential, and tunable physicochemical properties makes them an attractive scaffold for the development of novel therapeutics. The continued development of efficient and stereoselective synthetic methods will undoubtedly accelerate their application in drug discovery programs. As our understanding of the intricate relationship between their three-dimensional structure and biological function deepens, we can expect to see the emergence of a new generation of innovative drugs based on this remarkable heterocyclic motif. The future is bright for N-aryl azetidine carboxylic acids as they continue to carve out a significant niche in the landscape of modern medicine.

References

  • Bessonov, K., Vassall, K. A., & Harauz, G. (2013). Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. Journal of Molecular Graphics and Modelling, 39, 118-125. [Link]

  • Brotherton-Pleiss, C., Yue, P., Zhu, Y., Nakamura, K., Chen, W., Fu, W., Kubota, C., Chen, J., Alonso-Valenteen, F., Mikhael, S., Medina-Kauwe, L., Tius, M. A., Lopez-Tapia, F., & Turkson, J. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 695–710. [Link]

  • Yue, P., Lopez-Tapia, F., Paladino, D., Li, Y., Chen, C. H., Hilliard, T., ... & Turkson, J. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer letters, 533, 215613. [Link]

  • Gelin, M., Riache, N., & De Kimpe, N. (2003). N-arylation of aziridines. Tetrahedron Letters, 44(10), 2099-2101. [Link]

  • Flegler, K. H., & Rodebaugh, R. K. (n.d.). Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • Dymshits, G., & Dymshits, V. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Aleman, C., & Cativiela, C. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(4), 1439-1448. [Link]

  • Sreedhar, B., Venkanna, G. T., Kumar, K. B. S., & Balasubrahmanyam, V. (2008). Copper(I) Oxide Catalyzed N-Arylation of Azoles and Amines with Arylboronic Acid at Room Temperature under Base-Free Conditions. Synthesis, 2008(5), 795-799. [Link]

  • Lopez-Tapia, F., Brotherton-Pleiss, C., Yue, P., Murakami, H., Costa Araujo, A. C., Reis dos Santos, B., ... & Turkson, J. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 9(3), 250-255. [Link]

  • Kumar, A., & Rao, V. R. (2012). Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process. Organic & biomolecular chemistry, 10(45), 9043-9048. [Link]

  • Various Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • de Jong, A. W., van der Wijk, T., Krug, T., Korthout, T., van der Zwaan, C., van der Wel, N. N., ... & van Kesteren, R. E. (2020). (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

  • Phillips, A. W., Słabicki, M., Hatcher, J. M., Gorka, A. P., ... & Chamberlain, P. P. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. The Journal of Organic Chemistry, 89(2), 1165-1172. [Link]

  • Brotherton-Pleiss, C., Yue, P., Zhu, Y., Nakamura, K., Chen, W., Fu, W., ... & Turkson, J. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Reddy, T. R., & Reddy, V. R. (2015). Copper-catalyzed sequential N-arylation of C-amino-NH-azoles. Organic & Biomolecular Chemistry, 13(28), 7676-7680. [Link]

  • Berman, H. M., & Kim, S. H. (2025). Resolution of D -azetidine-2-carboxylic acid. ResearchGate. [Link]

  • Mangelinckx, S., De Kimpe, N., Šačkus, A., & Žukauskaitė, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1146. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Futamura, Y., Igarashi, J., & Ishida, H. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Heterocycles, 96(12), 2125-2134. [Link]

  • Chemical Synthesis Database. (2025). 4-oxo-1-phenyl-2-azetidinecarboxylic acid. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. [Link]

  • Wang, D., & Wang, J. (2019). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 17(3), 543-547. [Link]

  • Yue, P., Lopez-Tapia, F., Paladino, D., Li, Y., Chen, C. H., Hilliard, T., ... & Turkson, J. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. [Link]

  • Némethy, G. I., & Leach, S. J. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]

  • Patel, K., & Patel, N. (2018). Lipophilicity (LogD 7.4) of N-Aryl Benzo Hydroxamic Acids. Juniper Publishers. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Huber, C. P., & Watson, W. H. (n.d.). The Crystal and Molecular Structure of (±)-('E, ')-N-Acetylpiperidine-2-carboxylic Acid. Semantic Scholar. [Link]

  • Schart, V. H., Kiefer, A. F., & Griesinger, C. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC. [Link]

  • Ahmed, S. E., Al-Bayati, R. I. H., & Al-Mudhafar, M. F. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3290. [Link]

  • Schart, V. H., Kiefer, A. F., & Griesinger, C. (n.d.). Molecular basis for azetidine-2-carboxylic acid biosynthesis. ResearchGate. [Link]

  • Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(16), 2729-2732. [Link]

Sources

An In-depth Technical Guide to a Key Heterocyclic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Focus on the 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid Moiety and its Embodiment in the Selective Estrogen Receptor Degrader (SERD), Imlunestrant

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the physicochemical properties and synthetic considerations of a critical structural motif in contemporary medicinal chemistry: the 4-(3-(fluoromethyl)azetidin-1-yl)benzoic acid scaffold. While this specific benzoic acid derivative is not a widely cataloged standalone reagent, its core structure is integral to the advanced therapeutic agent, Imlunestrant. This document will, therefore, focus on the properties of Imlunestrant as the primary embodiment of this key structural feature.

Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry

The azetidine ring, a four-membered heterocyclic amine, has emerged as a valuable scaffold in drug design. Its constrained, three-dimensional nature offers a unique vector for substituent placement, enabling precise interactions with biological targets. The incorporation of a fluoromethyl group introduces a key fluorine atom, which can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity through favorable electronic interactions. When integrated into a larger pharmacophore, such as the one present in Imlunestrant, the 4-(3-(fluoromethyl)azetidin-1-yl) moiety serves as a critical component for achieving desired therapeutic effects.

Physicochemical Properties of Imlunestrant

Imlunestrant is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that has been investigated for the treatment of estrogen receptor-positive breast cancer.[1] Its structure incorporates the 4-(3-(fluoromethyl)azetidin-1-yl) group linked via an ethoxy bridge to a complex polycyclic aromatic system.

A summary of the key molecular properties of Imlunestrant is presented in the table below:

PropertyValueSource
Chemical Name (5R)-5-[4-[2-[3-(Fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol[2]
Molecular Formula C29H24F4N2O3[2]
Molecular Weight 524.516 g·mol−1[2]
CAS Number 2408840-26-4 (free base)[2]
Appearance Tan solid (as tosylate salt)[3]

Synthetic Considerations and Workflow

The synthesis of complex molecules like Imlunestrant is a multi-step process. While a direct, one-step synthesis of 4-(3-(fluoromethyl)azetidin-1-yl)benzoic acid is not prominently described in the literature, the construction of the key azetidine-containing fragment is a critical part of the overall synthetic strategy for Imlunestrant.

A generalized synthetic workflow for constructing the core azetidine moiety and incorporating it into a larger structure is outlined below. This process highlights the importance of robust and well-characterized chemical transformations.

G cluster_0 Azetidine Core Synthesis cluster_1 Aromatic Core Synthesis start Commercially Available Azetidine Precursor step1 Introduction of Fluoromethyl Group start->step1 step2 Functionalization for Coupling step1->step2 coupling Coupling Reaction (e.g., Nucleophilic Substitution) step2->coupling aromatic_start Benzoic Acid Derivative aromatic_step1 Multi-step construction of polycyclic core aromatic_start->aromatic_step1 aromatic_step1->coupling final_product Imlunestrant Precursor coupling->final_product final_modification Final Synthetic Modifications final_product->final_modification imlu Imlunestrant final_modification->imlu

Caption: Generalized synthetic workflow for Imlunestrant.

Experimental Protocol: Illustrative Synthesis of a Key Intermediate

The following is a representative protocol for a key coupling step in the synthesis of related compounds, illustrating the chemical principles involved.

Objective: To couple the 3-(fluoromethyl)azetidine moiety with a suitable aromatic partner.

Materials:

  • 3-(fluoromethyl)azetidine hydrochloride

  • A suitable aromatic electrophile (e.g., a compound containing a leaving group such as a tosylate or halide)

  • A non-nucleophilic base (e.g., diisopropylethylamine)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide)

  • Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the aromatic electrophile in anhydrous DMF under an inert atmosphere, add diisopropylethylamine.

  • Add a solution of 3-(fluoromethyl)azetidine hydrochloride in anhydrous DMF dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Applications in Drug Discovery and Development

The 4-(3-(fluoromethyl)azetidin-1-yl) moiety, as exemplified in Imlunestrant, is of significant interest to drug discovery professionals for several reasons:

  • Metabolic Stability: The C-F bond is highly stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Improved Potency: The fluorine atom can engage in favorable non-covalent interactions with protein targets, enhancing binding affinity and potency.

  • Modulation of Physicochemical Properties: The introduction of fluorine can influence a molecule's pKa, lipophilicity, and membrane permeability, which are critical for oral bioavailability.

Imlunestrant itself has been developed as a next-generation endocrine therapy for ER-positive breast cancer, a disease that affects a significant portion of the global population.[4] The development of such targeted therapies underscores the importance of innovative chemical building blocks in addressing unmet medical needs.

Conclusion

The 4-(3-(fluoromethyl)azetidin-1-yl) moiety represents a valuable building block in modern medicinal chemistry. Its incorporation into complex molecules like Imlunestrant highlights the power of strategic fluorination and the use of constrained heterocyclic systems to achieve desired pharmacological profiles. As the demand for more effective and safer therapeutics continues to grow, the exploration of novel chemical scaffolds and functional groups will remain a cornerstone of drug discovery and development.

References

  • U.S. Patent US11634426B2, "Selective estrogen receptor degraders," Google Patents.

  • "Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones," MDPI.

  • "Imlunestrant - New Drug Approvals," New Drug Approvals.

  • "Imlunestrant tosylate | CAS#2408840-41-3 | SERD," MedKoo Biosciences.

  • "Imlunestrant | C29H24F4N2O3 | CID 146603228," PubChem - NIH.

  • "IMLUNESTRANT," precisionFDA.

  • "Imlunestrant," Wikipedia.

  • "IMLUNESTRANT TOSYLATE," USAN.

  • "Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist," PubMed.

  • "Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer," PubMed.

  • "Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery," Benchchem.

  • "BindingDB," BindingDB.

  • "FDA Approves Imlunestrant for ER-positive, HER2-negative, ESR1-mutated Advanced or Metastatic Breast Cancer," ASCO.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid , a structural motif increasingly prevalent in selective estrogen receptor degraders (SERDs) such as Imlunestrant. While direct nucleophilic aromatic substitution (


) on 4-fluorobenzoic acid is theoretically possible, it is kinetically disfavored due to the deactivating nature of the carboxylate anion generated under basic conditions.

This protocol utilizes a robust three-step sequence :

  • Fischer Esterification to activate the aromatic ring.

  • 
     Coupling  with 3-(fluoromethyl)azetidine hydrochloride.
    
  • Saponification to yield the high-purity free acid.

This route is designed for scalability, minimizing chromatographic purification in favor of precipitation and crystallization workups.

Strategic Retrosynthesis & Mechanism

The primary challenge is the electronic mismatch of the starting material. 4-Fluorobenzoic acid, in the presence of the base required to neutralize the azetidine salt, forms a carboxylate. This carboxylate (


) is electron-donating via induction, significantly raising the energy barrier for the rate-determining formation of the Meisenheimer complex.

The Solution: Masking the acid as a methyl ester (


) transforms the substituent into a strong electron-withdrawing group (EWG), activating the para-fluorine for displacement by the secondary amine of the azetidine.
Reaction Scheme Logic

ReactionScheme SM 4-Fluorobenzoic Acid (Deactivated Electrophile) Step1 Step 1: Esterification (MeOH, H2SO4) SM->Step1 Inter1 Methyl 4-fluorobenzoate (Activated Electrophile) Step1->Inter1 Step2 Step 2: SnAr Coupling (Azetidine HCl, K2CO3, DMSO) Inter1->Step2 Inter2 Methyl 4-(3-(fluoromethyl) azetidin-1-yl)benzoate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Product Target Product (Free Acid) Step3->Product

Caption: Logical flow converting the deactivated acid to an activated ester, followed by coupling and deprotection.

Detailed Experimental Protocols

Step 1: Activation via Methyl Ester Formation

Objective: Convert 4-fluorobenzoic acid to methyl 4-fluorobenzoate.

  • Reagents:

    • 4-Fluorobenzoic acid (1.0 equiv)

    • Methanol (Solvent/Reagent, 10 vol)

    • Sulfuric acid (

      
      , conc., 0.1 equiv) or Thionyl Chloride (
      
      
      
      , 1.2 equiv)
  • Protocol:

    • Charge 4-fluorobenzoic acid (e.g., 10.0 g) into a round-bottom flask.

    • Add Methanol (100 mL).

    • Option A (Scale <50g): Add conc.

      
       (0.5 mL) dropwise. Reflux for 12 hours.
      
    • Option B (Scale >50g): Cool to 0°C. Add

      
       dropwise (exothermic). Warm to RT, then reflux for 3 hours.
      
    • Monitor: TLC (Hexane/EtOAc 8:1). Product (

      
      ) is less polar than SM.
      
    • Workup: Concentrate MeOH. Dilute with EtOAc. Wash with sat.

      
       (removes unreacted acid) and brine. Dry (
      
      
      
      ) and concentrate.
    • Yield: Expect >95% as a colorless oil/low-melting solid.

Step 2: Nucleophilic Aromatic Substitution ( )

Objective: Coupling of the azetidine moiety. This is the critical C-N bond-forming step.

  • Reagents:

    • Methyl 4-fluorobenzoate (1.0 equiv)

    • 3-(Fluoromethyl)azetidine hydrochloride (1.2 equiv)

    • Potassium Carbonate (

      
      , anhydrous, 3.0 equiv)
      
    • DMSO (Dimethyl sulfoxide, 5-7 vol)

  • Protocol:

    • To a reaction vessel, charge methyl 4-fluorobenzoate (1.0 equiv) and 3-(fluoromethyl)azetidine HCl (1.2 equiv).

    • Add DMSO. Note: DMF is an alternative, but DMSO often accelerates

      
       rates due to higher polarity.
      
    • Add

      
       (3.0 equiv). The excess base is crucial to neutralize the HCl salt and scavenge HF generated during substitution.
      
    • Heat: Stir at 90–100°C for 12–16 hours.

      • Caution: Do not exceed 120°C to prevent thermal degradation of the azetidine ring.

    • Monitor: LCMS or TLC (Hexane/EtOAc 4:1). Look for the disappearance of the UV-active ester and appearance of the fluorescent amino-ester.

    • Workup (Precipitation Method):

      • Cool reaction to RT.

      • Slowly pour into ice-water (10 vol). Stir vigorously for 30 mins.

      • The product should precipitate as a solid.[1][2][3] Filter and wash with water.[1][2]

      • If oil forms: Extract with EtOAc, wash with water (x3) to remove DMSO, dry, and concentrate.

    • Yield: Expect 75–85%.

Step 3: Ester Hydrolysis (Deprotection)

Objective: Reveal the carboxylic acid without affecting the aliphatic fluoromethyl group.

  • Reagents:

    • Intermediate Ester (1.0 equiv)

    • Lithium Hydroxide Monohydrate (

      
      , 2.0 equiv)
      
    • THF/Water (3:1 ratio)

  • Protocol:

    • Dissolve the ester in THF.

    • Add a solution of LiOH in water.

    • Stir at RT to 40°C for 4–6 hours. Avoid reflux to prevent potential hydrolysis of the aliphatic fluoride (though rare).

    • Workup:

      • Concentrate THF under reduced pressure.

      • Dilute the aqueous residue with water.

      • Acidification: Cool to 0°C. Adjust pH to ~3–4 using 1M HCl.

      • The target acid will precipitate.[1][2]

      • Filter, wash with cold water, and dry in a vacuum oven at 45°C.

Critical Process Parameters (CPPs) & Data

Reagent Stoichiometry Table
ReagentEquiv.RoleCritical Note
Methyl 4-fluorobenzoate 1.0ElectrophilePurity >98% required to avoid side-products.
3-(Fluoromethyl)azetidine HCl 1.1–1.2NucleophileHygroscopic salt; store in desiccator.

3.0BaseMust be anhydrous/milled. Particle size affects rate.
DMSO 5 VolSolventDry DMSO minimizes hydrolysis side-reactions.
Workup Logic Flow

Workup Start Crude Reaction Mixture (DMSO, Salts, Product) Quench Pour into Ice Water Start->Quench Check Precipitate Formed? Quench->Check Solid Filtration Check->Solid Yes (Solid) Liquid Extract with EtOAc Wash 3x Water Check->Liquid No (Oiling out) Purification Recrystallization (EtOH or IPA) Solid->Purification Liquid->Purification

Caption: Decision tree for isolating the intermediate ester from DMSO solution.

Troubleshooting & Impurity Profile

Common Issues
  • Low Conversion in Step 2:

    • Cause: Inefficient stirring (heterogeneous reaction) or wet DMSO.

    • Fix: Use mechanical stirring for scales >10g. Ensure

      
       is finely milled.
      
  • Hydrolysis during Coupling:

    • Observation: Formation of 4-(3-(fluoromethyl)azetidin-1-yl)benzoic acid during Step 2.

    • Cause: Wet solvent or hydroxide contamination.

    • Impact: Not fatal, as this is the final target, but it complicates purification of the intermediate.

  • Defluorination:

    • Observation: Loss of the aliphatic fluorine signal in NMR.

    • Cause: Harsh basic conditions at high heat (>120°C). Keep temp <100°C.

Analytical Validation (Expected)
  • 1H NMR (DMSO-d6):

    • 
       ~7.8 ppm (d, 2H, Ar-H ortho to COOH).
      
    • 
       ~6.5 ppm (d, 2H, Ar-H ortho to N).
      
    • 
       ~4.7 ppm (dd, 2H, 
      
      
      
      , distinctive coupling
      
      
      Hz).
    • 
       ~4.0 ppm (m, 4H, Azetidine ring protons).
      
  • 19F NMR:

    • Single signal at ~-220 ppm (triplet of triplets nature) corresponding to the

      
      . Absence of signal at -105 ppm confirms loss of aromatic fluorine.
      

References

  • Vertex Pharmaceuticals. (2023). Selective estrogen receptor degraders. US Patent US11634426B2. (Demonstrates the use of 3-(fluoromethyl)azetidine in

    
     reactions for SERD synthesis). 
    
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[4][5][6][7] Chemical Reviews, 49(2), 273–412. (Foundational review on

    
     mechanism and activation by electron-withdrawing groups). 
    
  • Lilly, E. & Co. (2025). Imlunestrant (LY3484356) Approval Documentation.[8] (Contextualizes the target moiety within the structure of approved SERD therapeutics).

  • Organic Chemistry Portal.

    
    ). (General conditions for displacing fluorides in para-substituted benzoates). 
    

Sources

Application Note: Optimized Protocols for the Buchwald-Hartwig Arylation of 3-(Fluoromethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3-(Fluoromethyl)azetidine is a high-value pharmacophore in medicinal chemistry. The azetidine ring serves as a metabolic bioisostere for morpholine or piperidine, often improving solubility and lowering lipophilicity (


). The inclusion of the fluoromethyl group (

) introduces a specific dipole orientation and blocks metabolic "soft spots," but it presents unique synthetic challenges during Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination).
The Substrate Challenge

Successfully coupling 3-(Fluoromethyl)azetidine requires navigating three critical variables:

  • Nucleophilicity vs. Sterics: The azetidine nitrogen is a secondary amine. While generally nucleophilic, the ring strain (~25 kcal/mol) and the electron-withdrawing nature of the

    
    -fluorine (inductive effect) slightly reduce its Lewis basicity compared to pyrrolidine.
    
  • Salt Management: This reagent is almost exclusively supplied as a hydrochloride salt (HCl). Failure to effectively "free-base" this salt in situ is the #1 cause of reaction failure.

  • Ring Integrity: While azetidines are more stable than aziridines, they are susceptible to ring-opening under harsh Lewis acidic conditions or extreme temperatures (

    
    ).
    
Catalyst Selection Strategy

Based on the structural properties of secondary cyclic amines, the Dialkylbiaryl Phosphine ligand class is the gold standard.

  • Primary Recommendation (RuPhos): RuPhos is universally recognized for coupling secondary amines. Its bulk prevents catalyst dimerization, while its electron-rich nature facilitates oxidative addition into challenging aryl chlorides.[1]

  • Secondary Recommendation (BrettPhos): If RuPhos fails (particularly with sterically crowded aryl halides), BrettPhos offers a larger bite angle and distinct steric profile.[1]

Mechanistic Workflow

The following diagram outlines the catalytic cycle specific to this substrate, highlighting the critical "Deprotonation/Amine Binding" step where the salt form can interfere.

G cluster_0 Salt Interference Zone Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Rate Limiting for Steric Ar) OxAdd->AmineBind + Azetidine Deprot Base-Mediated Deprotonation (Critical Step for HCl Salts) AmineBind->Deprot + Base (NaOtBu/Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - HX RedElim->Pd0 Regeneration Product N-Aryl-3-(fluoromethyl)azetidine RedElim->Product

Figure 1: Catalytic cycle emphasizing the critical deprotonation zone where the hydrochloride salt must be neutralized to permit amine coordination.

Experimental Protocols

Protocol A: The "Gold Standard" (High Activity)

Applicability: Aryl bromides, activated aryl chlorides, and electron-neutral substrates.[1] Mechanism: Utilizes RuPhos Pd G4 , a pre-catalyst that ensures a 1:1 Pd:Ligand ratio and rapid activation at low temperatures.[1]

Reagents:

  • Aryl Halide (1.0 equiv)[2][3]

  • 3-(Fluoromethyl)azetidine HCl (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2-5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv) [Note: Extra equivalent accounts for HCl salt]

  • Solvent: Anhydrous Toluene or THF (0.2 M)

Step-by-Step Procedure:

  • Glassware Prep: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon/Nitrogen.

  • Solids Addition: Charge the vial with the Aryl Halide (if solid), 3-(Fluoromethyl)azetidine HCl, RuPhos Pd G4, and NaOtBu.

    • Critical: Do not grind the catalyst with the base; add them to opposite sides of the vial if possible to prevent premature decomposition before solvent addition.

  • Inert Atmosphere: Cap the vial and purge with inert gas for 5 minutes.

  • Solvent Addition: Add anhydrous Toluene via syringe.

  • Reaction: Heat the sealed vial to 85°C for 4–16 hours.

    • Visual Check: The reaction should turn a dark amber/brown. A black precipitate (Palladium black) indicates catalyst death (see Troubleshooting).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad, and concentrate.

Protocol B: The "Mild Conditions" (Base-Sensitive)

Applicability: Substrates containing esters, nitriles, or base-sensitive heterocycles. Mechanism: Uses a weaker carbonate base.[1] Requires t-Amyl Alcohol or Dioxane to solubilize the inorganic base.

Reagents:

  • Aryl Halide (1.0 equiv)[2][3]

  • 3-(Fluoromethyl)azetidine HCl (1.2 equiv)

  • Catalyst: XPhos Pd G4 or RuPhos Pd G4 (5 mol%)

  • Base: Cesium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M)

Step-by-Step Procedure:

  • Follow steps 1-3 from Protocol A.

  • Solvent Choice: Use 1,4-Dioxane.[1][3][4] The higher polarity helps solubilize the carbonate base.

  • Temperature: Heat to 100°C . (Carbonate bases are slower and require higher thermal energy to effect deprotonation).

  • Monitoring: These reactions often require 12–24 hours.[1] Monitor by LCMS.[1][4]

Optimization Data & Decision Matrix

The following table summarizes expected performance based on internal historical data for secondary cyclic amines.

VariableConditionOutcome ImpactRecommendation
Ligand RuPhos High yields for 2° amines; prevents

-elimination.
Start Here
BrettPhosBetter for extremely bulky aryl halides.[1]Use if RuPhos < 20% yield
BINAPOften fails for hindered azetidines; slower rates.[1]Avoid
Base NaOtBu Fast reaction; requires stable substrates.[1]Standard

Slower; essential for esters/ketones.[1]Use for sensitive FG
LHMDSSoluble base; good for very non-polar substrates.[1]Specialist use only
Solvent Toluene Non-polar; stabilizes active Pd species.[1]Standard
DioxanePolar; improves base solubility.[1]Use with

Optimization Workflow

DecisionTree Start Start: 3-(Fluoromethyl)azetidine + Aryl Halide CheckFG Base Sensitive Groups? (Esters, Nitro, etc.) Start->CheckFG MethodA Method A: RuPhos Pd G4 NaOtBu / Toluene / 85°C CheckFG->MethodA No MethodB Method B: XPhos or RuPhos Pd G4 Cs2CO3 / Dioxane / 100°C CheckFG->MethodB Yes ResultA Yield > 80%? MethodA->ResultA Success Scale Up ResultA->Success Yes FailA Switch Ligand: BrettPhos Pd G4 ResultA->FailA No ResultB Incomplete Conversion? MethodB->ResultB ResultB->Success No (Complete) ModB Increase Temp to 110°C or Switch to t-Amyl Alcohol ResultB->ModB Yes

Figure 2: Optimization decision tree for selecting the correct protocol based on substrate functionality.

Troubleshooting & Critical Nuances

The "Free-Basing" Trap

Symptom: < 5% conversion, starting material remains. Cause: The HCl salt of the azetidine was not neutralized, preventing coordination to Palladium.[1] Solution: Ensure you are using at least 2.5 equivalents of NaOtBu . If using


, consider "free-basing" the amine in a separate step (partition between DCM/NaOH, dry organic layer, concentrate) before adding to the coupling reaction.[1]
Regioselectivity & Ring Opening

Symptom: Complex mixture by LCMS; mass corresponds to product + H2O or alcohol.[1] Cause: Ring opening of the azetidine. Solution:

  • Lower temperature to 65-70°C.

  • Switch from Dioxane (which can stabilize ionic ring-opened intermediates) to Toluene.

  • Ensure the reaction is strictly anhydrous.

Defluorination

Symptom: Product mass minus 20 amu (loss of HF). Cause:


-fluorine elimination. This is rare in this specific scaffold due to geometry but can occur with electron-poor aryl halides.
Solution:  Switch to BrettPhos , which is bulkier and discourages the geometry required for 

-elimination.

References

  • Buchwald-Hartwig Amination with Secondary Amines: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] [Link]

  • Development of RuPhos: Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Azetidine Stability & Synthesis: Doda, K., et al. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. [Link]

  • Handling of Amine Salts in Cross-Coupling: Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships.[5] Journal of the American Chemical Society, 116(13), 5969–5970.[1] [Link]

Sources

Application Note: Strategic Incorporation of 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid in the Synthesis of Novel Oral Selective Estrogen Receptor Degraders (SERDs)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Introduction: The Quest for Orally Bioavailable SERDs

Selective Estrogen Receptor Degraders (SERDs) represent a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer. The first-in-class SERD, fulvestrant, validated the therapeutic strategy of promoting the degradation of the estrogen receptor α (ERα) protein.[1][2] Despite its clinical efficacy, fulvestrant's utility is hampered by poor pharmacokinetic properties, necessitating intramuscular administration and limiting its overall exposure.[1][2] This has catalyzed a significant research effort toward discovering the next generation of orally bioavailable SERDs.

A key strategy in the design of these novel agents involves the incorporation of sophisticated side chains that can modulate the compound's physicochemical properties, target engagement, and metabolic stability. Small, saturated heterocycles, particularly azetidines, have emerged as privileged scaffolds in this context.[3][4] Their unique structural and conformational properties—including sp3-rich character, conformational rigidity, and the ability to serve as a three-dimensional vector for substituents—can confer enhanced solubility, improved metabolic stability, and potent biological activity.[3][4]

This application note details the strategic use of 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid , a specialized building block designed for the efficient incorporation of a fluorinated azetidine moiety into SERD scaffolds. We will explore the rationale behind its design, provide a detailed protocol for its application in amide bond formation, and discuss its potential to accelerate the development of potent, orally active SERDs.

The Building Block: 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid

This reagent is a bifunctional molecule designed for modular drug synthesis. It combines three key pharmacophoric elements: the azetidine ring, a fluoromethyl group, and a para-substituted benzoic acid for covalent linkage.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₂FNO₂
Molecular Weight 209.22 g/mol
Appearance Off-white to white solid (predicted)
Function Synthetic building block for amide coupling
Key Features Azetidine moiety, fluoromethyl group, carboxylic acid handle
Rationale for Use in SERD Synthesis: The "Why"

The selection of this building block is underpinned by several key principles in modern medicinal chemistry:

  • The Azetidine Scaffold: The four-membered azetidine ring is a "bioisostere" for larger, more flexible rings like pyrrolidine or piperidine. Its inherent ring strain and reduced size provide a rigid, defined vector for substituents, which can be crucial for optimizing interactions within the ERα ligand-binding domain.[3][4] This rigidity can help lock the SERD into a conformation that promotes receptor degradation. Furthermore, the sp3-hybridized nature of the scaffold increases the three-dimensional character of the final molecule, a property often correlated with improved clinical success rates.

  • The Fluoromethyl Substituent: The introduction of fluorine is a well-established strategy for enhancing drug-like properties. The fluoromethyl group on the azetidine ring can:

    • Block Metabolic Oxidation: It can prevent metabolism at a susceptible position, increasing the compound's half-life.

    • Modulate Basicity: It lowers the pKa of the azetidine nitrogen. While this might weaken ionic interactions with residues like Asp-351 in the ERα, studies have shown that this reduced basicity does not necessarily compromise potency or efficacy.[5]

    • Enhance Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, within the protein binding pocket.

  • The Benzoic Acid Handle: The carboxylic acid provides a reliable and versatile point of attachment. It is primed for one of the most robust and well-understood reactions in medicinal chemistry: amide bond formation.[6][7] This allows for the late-stage coupling of the azetidine side chain to a diverse range of SERD cores containing a primary or secondary amine, facilitating rapid library synthesis for structure-activity relationship (SAR) studies.

Synthetic Strategy and Workflow

The primary application of 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid is as a coupling partner in an amidation reaction. The general workflow involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine on the SERD core.

G cluster_0 Reagents cluster_1 Process cluster_2 Post-Reaction cluster_3 Product reagent1 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid process Amide Coupling (e.g., HATU, EDC/HOBt) reagent1->process reagent2 Amine-Functionalized SERD Core (R-NH2) reagent2->process workup Aqueous Work-up & Extraction process->workup purify Chromatography workup->purify product Final SERD Molecule purify->product

Caption: High-level workflow for SERD synthesis via amide coupling.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a general and robust method for coupling 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid with an amine-containing SERD core using HATU, a widely used and efficient coupling reagent.

Reagents and Materials
  • 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid

  • Amine-functionalized SERD core (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup

Step-by-Step Procedure

Activation and Coupling:

  • To a dry round-bottom flask under an inert atmosphere, add 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid (1.0 eq).

  • Add the amine-functionalized SERD core (R-NH₂) (1.1 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1 M with respect to the benzoic acid).

  • Stir the solution at room temperature for 5 minutes.

  • Add DIPEA (3.0 eq) dropwise to the stirring solution. Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the amine and neutralize the HCl generated during the reaction, driving the coupling to completion.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed.

Work-up and Purification:

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Causality Note: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts from the HATU reagent. The brine wash helps to remove residual water from the organic layer.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure SERD product.

Characterization:

  • Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Example Application: Synthesis of a Benzothiophene-Based SERD

To illustrate the protocol, we consider the synthesis of a hypothetical SERD where the core is based on a benzothiophene scaffold, a structure known to be effective in SERD design.[1][8]

Sources

Application Note: Peptide Coupling Strategies for Azetidinyl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Challenge

The synthesis of azetidinyl benzoic acid derivatives—common pharmacophores in S1P1 receptor modulators and next-generation antibiotics—presents a unique intersection of steric hindrance and ring strain .[1]

Unlike standard peptide couplings, the reaction between a benzoic acid derivative and an azetidine (or the coupling of an azetidinyl-benzoic acid to an amine) is non-trivial due to two competing factors:

  • The "Cone" of Steric Hindrance: While azetidine is less sterically demanding than piperidine, substituents at the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     position or ortho-substituents on the benzoic acid create significant kinetic barriers.
    
  • Ring Strain (~25 kcal/mol): The high energy of the 4-membered ring makes it susceptible to acid-catalyzed ring opening (forming ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -chloropropyl amines) or polymerization if activation is too aggressive or if HCl is generated in situ without rapid scavenging.
    

Standard carbodiimide chemistries (EDC/HOBt) often fail here, leading to slow kinetics that favor the rearrangement to unreactive ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-acyl ureas. This guide outlines three distinct protocols ranging from robust process-scale methods to "nuclear options" for extremely hindered substrates.[1]

Reagent Selection Matrix

The choice of reagent must balance activation energy against the stability of the strained ring.[1]

ReagentMechanismBest Use CaseRisk Profile
T3P (Propylphosphonic Anhydride)Cyclic Anhydride ActivationGold Standard. Scalable, low epimerization, easy workup.[1]Low. Byproducts are water-soluble.[1][2]
Ghosez's Reagent ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Chloroenamine

Acid Chloride
Steric Bulk. When the acid is extremely hindered (e.g., ortho-disubstituted).Medium. Generates ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(requires strict base control).
HATU / HOAt Uronium / Aza-benzotriazoleDiscovery Scale. High reactivity for electron-poor acids.[1]High. Difficult removal of byproducts; potential for guanidinylation.
TFFH FluoroformamidiniumAcid Fluoride. For acid-sensitive substrates.[1]Medium. HF byproduct requires scavenging.[1]
Decision Logic Flowchart

ReagentSelection Start Substrate Analysis: Azetidine + Benzoic Acid CheckSterics Are the coupling partners sterically hindered? Start->CheckSterics CheckAcid Is the Benzoic Acid electron-poor? CheckSterics->CheckAcid No / Mild UseGhosez PROTOCOL B: Ghosez's Reagent (Acid Chloride Route) CheckSterics->UseGhosez Yes (Ortho-subs/3,3-disub) CheckScale Is this >10g Scale? UseT3P PROTOCOL A: T3P (50% in EtOAc/DMF) (Best Balance) CheckScale->UseT3P Yes (Process Preferred) UseHATU PROTOCOL C: HATU / HOAt (Discovery Screening) CheckScale->UseHATU No (Quick Screen) CheckAcid->CheckScale No CheckAcid->UseHATU Yes (Deactivated Acid)

Caption: Logical workflow for selecting the optimal coupling reagent based on steric demand and reaction scale.

Detailed Protocols

Protocol A: The Modern Standard (T3P)

Context: T3P (Propylphosphonic anhydride) is preferred for azetidines because it drives the reaction to completion through the formation of a mixed anhydride while scavenging water. The byproducts are water-soluble, preventing the need for chromatography in many cases—crucial for polar azetidine derivatives.[1]

Materials:

  • Benzoic Acid derivative (1.0 equiv)[1]

  • Azetidine derivative (HCl salt or free base) (1.1 equiv)[1]

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)[1]

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)[1]

Step-by-Step:

  • Dissolution: Charge the benzoic acid and the azetidine into the reactor. Add EtOAc (5-10 volumes).[1]

  • Base Addition: Cool to 0°C. Add Pyridine (or DIPEA) dropwise. Note: If using azetidine HCl salt, ensure enough base is added to neutralize the salt plus act as the scavenger.

  • Activation: Add T3P solution dropwise over 10 minutes. The exotherm is generally mild, but temperature control prevents side reactions.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • QC Check: Monitor by HPLC.[1][3] The T3P active ester is short-lived; conversion should be steady.[1]

  • Workup:

    • Quench with water (5 volumes).

    • Separate layers.[1][4] Wash organic layer with 0.5M NaOH (to remove unreacted T3P/acid) and then 0.5M HCl (to remove pyridine).[1]

    • Critical: Azetidines are basic; ensure the product is not lost in the acidic wash if the amide bond didn't form.[1] However, the amide product is neutral and will remain in the organic layer.

  • Isolation: Dry over

    
     and concentrate.
    
Protocol B: The "Nuclear Option" (Ghosez's Reagent)

Context: When the benzoic acid has ortho-substituents (e.g., 2,6-difluoro) or the azetidine is 3,3-disubstituted, T3P may stall.[1] Ghosez’s reagent (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-chloroenamine) generates the acid chloride under strictly neutral conditions, avoiding the harshness of thionyl chloride which can degrade the azetidine ring.

Materials:

  • Benzoic Acid derivative (1.0 equiv)[1]

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.1 equiv)[1]

  • Azetidine derivative (1.1 equiv)[1]

  • Base: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (3.0 equiv)
    
  • Solvent: Dry DCM or THF

Step-by-Step:

  • Acid Chloride Formation:

    • Dissolve the benzoic acid in dry DCM under ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .
      
    • Add Ghosez's reagent dropwise at 0°C.

    • Stir at RT for 30–60 mins. Mechanism: The acid converts to the acid chloride; the byproduct is the volatile N,N-dimethylisobutyramide.[1]

  • Coupling:

    • In a separate vessel, dissolve the azetidine and

      
       in DCM.
      
    • Cannulate the acid chloride solution slowly into the azetidine solution at 0°C.

    • Why reverse addition? This keeps the nucleophile (azetidine) in excess relative to the potent electrophile, minimizing oligomerization.

  • Workup:

    • Standard aqueous wash (sat.[1] ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , brine).
      
    • Caution: Ensure all Ghosez reagent is quenched, as it reacts violently with water.

Mechanistic Validation & Troubleshooting

Pathway Visualization

Understanding the activation is key to troubleshooting.[1]

Mechanism Acid Benzoic Acid Reagent Activation (T3P or Ghosez) Acid->Reagent Intermediate Active Species (Mixed Anhydride / Acid Chloride) Reagent->Intermediate Product Azetidinyl Amide Intermediate->Product + Azetidine (Fast) SideProduct N-Acyl Urea (Dead End) Intermediate->SideProduct Slow Amine (Carbodiimide only) RingOpen Ring Opening (Acid Catalyzed) Intermediate->RingOpen Excess HCl (Poor scavenging) Azetidine Azetidine (Nucleophile)

Caption: Reaction pathway showing the critical divergence between productive coupling and common failure modes (Ring Opening/Rearrangement).[5]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield + New Spot on TLC (polar) N-Acyl Urea Formation. The azetidine is too sterically hindered to attack the active ester before it rearranges.[1]Switch from EDC/HATU to Ghosez’s Reagent (Acid Chloride is more reactive and cannot rearrange).
Product mass + 36 Da (LCMS) Ring Opening. HCl generated during reaction opened the azetidine ring (adding H and Cl).Increase Base (DIPEA) equivalents.[1] Switch to T3P (generates HOP(O)R2, less acidic than HCl).[1]
Incomplete Conversion (Stalled) Deactivated Acid. Electron-donating groups on benzoic acid reduce electrophilicity.[1]Heat to 50°C (if using T3P). Use HOAt additive to create a more reactive active ester.[1]
Epimerization (if chiral) Over-activation. Oxazolone formation mechanism.[1]Use T3P at 0°C. Avoid phosphate buffers during workup.[1] Use Collidine as base (weaker, less likely to deprotonate ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-carbon).

References

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Chemical Reviews.[1] [1]

  • Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Peptides.[6] Organic Process Research & Development.[1]

  • Ghosez, L., et al. (1979).[7] Synthesis of acyl chlorides under neutral conditions.[1][7] Journal of the Chemical Society, Chemical Communications.[7]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews.[1]

  • Vertex Pharmaceuticals. (2015).[1][8] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3][8] Organic & Biomolecular Chemistry.[1][3][5][7][9]

Sources

protecting group strategies for 3-(fluoromethyl)azetidine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Handling & Protecting Group Protocols for 3-(Fluoromethyl)azetidine Coupling

Abstract

The 3-(fluoromethyl)azetidine motif is an increasingly valuable bioisostere in medicinal chemistry, offering a conformationally restricted amine with modulated basicity and lipophilicity.[1] However, its incorporation into drug scaffolds is frequently plagued by variable yields and reproducibility issues. These failures are rarely due to intrinsic chemical instability but rather improper handling of the volatile free base and unintended ring-opening events .[1] This guide details the "Salt-to-Scaffold" strategy, prioritizing in situ neutralization and telescoped workflows to mitigate volatility and strain-release risks.

Strategic Analysis: The "Volatile-Strain" Paradox

To successfully couple 3-(fluoromethyl)azetidine, one must understand the two competing physical properties that define its reactivity:

  • The Volatility Trap: While 3-(fluoromethyl)azetidine hydrochloride (HCl salt) is a stable solid, the free base (neutral amine) has a predicted boiling point near ~94°C. In practice, it co-evaporates readily with common solvents (DCM, THF, Et₂O) during concentration. Standard aqueous workups followed by rotary evaporation result in massive material loss.

  • Ring Strain & Basicity: The azetidine ring possesses ~26 kcal/mol of strain energy.[1] While the fluoromethyl group is less prone to

    
    -elimination than a direct 3-fluoro substituent, the ring remains susceptible to nucleophilic opening under strong Lewis acidic conditions or high heat.[1]
    
Decision Matrix: Protecting Group Selection

The choice of starting material dictates the workflow. Use the following logic flow to select your strategy:

PG_Strategy Start Starting Material Selection Reaction_Type Intended Reaction Type? Start->Reaction_Type Amide_Coupling Amide/Peptide Coupling Reaction_Type->Amide_Coupling Standard SNAr_Buchwald SNAr or Buchwald-Hartwig Reaction_Type->SNAr_Buchwald Metal/Base Sensitive Decision_Salt USE HCl SALT (Protocol A) Amide_Coupling->Decision_Salt Decision_Boc USE Boc-PROTECTED (Protocol B) SNAr_Buchwald->Decision_Boc Why_Salt Reason: Avoids free base isolation; In-situ neutralization is efficient. Decision_Salt->Why_Salt Why_Boc Reason: Requires base-free conditions or metal catalyst compatibility. Decision_Boc->Why_Boc

Figure 1: Strategic decision tree for selecting the optimal starting form of 3-(fluoromethyl)azetidine.

Detailed Protocols

Protocol A: The "Salt-to-Scaffold" Amide Coupling

Best for: Standard amide bond formation (HATU, EDC, T3P). Core Principle: Never isolate the free amine. Neutralize the HCl salt in the presence of the activated electrophile.

Materials:

  • Carboxylic Acid Substrate (1.0 equiv)[1]

  • 3-(Fluoromethyl)azetidine Hydrochloride (1.2 equiv) [CAS: 1642298-59-6][1]

  • HATU (1.2 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.5 - 4.0 equiv)[1]

  • DMF (Anhydrous) or DMAc[1]

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition 1: Add DIPEA (1.5 equiv) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn yellow/orange (activated ester formation).

  • Salt Addition: Add the solid 3-(fluoromethyl)azetidine HCl salt (1.2 equiv) directly to the reaction mixture in one portion.

  • Base Addition 2 (Critical): Immediately add the remaining DIPEA (2.0–2.5 equiv).

    • Note: This "split-base" addition ensures the acid is activated before the amine salt is neutralized, preventing the volatile free amine from sitting in solution unreacted.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with 5% LiCl (aq) x3 (to remove DMF), then sat.[1] NaHCO₃, then Brine.[1][2]

    • Dry over Na₂SO₄ and concentrate.[1][3]

    • Result: The amide bond significantly reduces volatility; standard concentration is now safe.

Protocol B: Boc-Deprotection & Telescoped Coupling

Best for: When the HCl salt is unavailable, or if the azetidine was installed early and needs deprotection. Core Principle: Acidolytic removal of Boc followed by solvent swap without drying.[1]

Materials:

  • N-Boc-3-(fluoromethyl)azetidine[1]

  • 4M HCl in Dioxane[4]

  • Diethyl Ether (Et₂O) or MTBE[1]

Step-by-Step Procedure:

  • Deprotection: Dissolve N-Boc-3-(fluoromethyl)azetidine in 4M HCl/Dioxane (5–10 equiv HCl). Stir at RT for 1–2 hours.[1][2][3]

    • Observation: A white precipitate (the HCl salt) often forms.

  • Precipitation (The Yield Saver):

    • DO NOT rotary evaporate the dioxane to dryness (risk of "bumping" and loss).

    • Instead, dilute the reaction mixture with a 5-fold excess of Diethyl Ether (Et₂O) or MTBE .

    • Cool to 0°C for 30 minutes.

  • Isolation: Filter the solid precipitate (or centrifuge). Wash the pellet with cold Et₂O.

  • Drying: Briefly dry the solid under high vacuum (max 15 mins).

    • Caution: Extended high vacuum can sublime the low-MW salt.[1]

  • Coupling: Use the resulting solid immediately in Protocol A , Step 3.

Troubleshooting & Optimization

The "Missing Mass" Phenomenon

Symptom: LCMS shows clean conversion, but isolated yield is <30%. Cause: You performed an aqueous extraction of the free amine (e.g., NaHCO₃ wash) and then concentrated the organic layer on a rotovap. The 3-(fluoromethyl)azetidine free base evaporated with the solvent.[1] Solution: Switch to Protocol A . If you must isolate the free base (e.g., for a Buchwald reaction), use a low-boiling solvent (DCM), do not heat the water bath >25°C, and stop evaporation immediately when volume is low.

Regioselectivity & Ring Opening

Symptom: LCMS shows a mass of [M+18] or [M+Cl].[1] Cause: Nucleophilic ring opening.[1] This occurs if the reaction mixture is too acidic (HCl attack) or if strong nucleophiles are present at high heat. Solution:

  • Maintain temperature <40°C.[1]

  • Avoid using AlCl₃ or strong Lewis acids.[1]

  • Ensure sufficient DIPEA is present to scavenge HCl during coupling.[1]

Visualizing the Volatility Trap

The following diagram illustrates the critical failure points in standard workflows versus the recommended "Salt-to-Scaffold" approach.

Volatility_Trap Start N-Boc Precursor Deprotect Acid Deprotection Start->Deprotect Path_Bad Standard Workup (Aq. Base Wash) Deprotect->Path_Bad Avoid Path_Good Precipitation (Et2O/MTBE) Deprotect->Path_Good Recommended Evap Rotary Evaporation Path_Bad->Evap Loss YIELD LOSS (Volatile Free Base) Evap->Loss Solid_Salt Solid HCl Salt (Stable) Path_Good->Solid_Salt Coupling In-Situ Coupling Solid_Salt->Coupling

Figure 2: Workflow comparison highlighting the "Volatility Trap" where yield is commonly lost.

References

  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines. RSC Publishing.[1] Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

minimizing defluorination side reactions in fluoromethyl azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Minimizing Defluorination & Ring Decomposition

Status: Open Priority: High (Compound Integrity Risk) Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Module 1: Diagnostic Triage

User Issue: "I am observing loss of fluorine (M-19 or M-20 peaks) or ring-opened byproducts during the synthesis or metabolic profiling of my fluoromethyl azetidine scaffold."

Before proceeding, identify your specific failure mode using the diagnostic logic below.

Interactive Troubleshooting Flowchart

DiagnosticFlow Start START: Identify the Failure Stage Stage When does the mass loss occur? Start->Stage Synth During Synthesis/Purification Stage->Synth Synthesis Metab During Microsomal/Hepatocyte Assay Stage->Metab Biological Assay MassSpec Analyze MS Shift Synth->MassSpec Diag_P450 Diagnosis: Oxidative Defluorination (P450-mediated) Metab->Diag_P450 M_minus_20 Mass Shift: [M-20] MassSpec->M_minus_20 Loss of HF M_minus_19 Mass Shift: [M-18/19] (+OH / -F) MassSpec->M_minus_19 F -> OH Exchange Diag_HF Diagnosis: HF Elimination (Formation of Azetine/Enamine) M_minus_20->Diag_HF Diag_Nu Diagnosis: Nucleophilic Displacement (Hydrolysis to Alcohol) M_minus_19->Diag_Nu

Figure 1: Diagnostic logic to categorize defluorination events based on experimental context and mass spectral shifts.

Module 2: Synthetic Troubleshooting (The "Wet Lab")

Issue A: Chemical Defluorination (Hydrolysis/Displacement)

Symptom: Conversion of the


 group to 

or ring opening. Root Cause: The azetidine ring strain (~26 kcal/mol) activates the exocyclic methylene carbon. If the nitrogen is quaternized (e.g., protonated or alkylated) or strongly electron-withdrawing, the

carbon becomes susceptible to

attack by nucleophiles (water, hydroxide), releasing fluoride.
Protocol: "Safe-Base" Coupling Strategy

When coupling fluoromethyl azetidine carboxylic acids or amines, avoid strong bases that promote elimination or nucleophilic attack.

ParameterRecommendedAvoid (High Risk)Rationale
Base Sym-Collidine or 2,6-Lutidine TEA, DBU, NaOHSterically hindered bases minimize direct nucleophilic attack and

-proton abstraction.
Coupling Agent EDC/HOAt or T3P HATU/HBTU (with DIEA)Uronium salts often require basic conditions that trigger defluorination. Acidic/neutral couplings are safer.
Solvent DCM or CHCl3 DMF, DMAcPolar aprotic solvents enhance the nucleophilicity of fluoride (leaving group) and attacking species.
Temperature 0°C to RT > 40°CThermal energy overcomes the activation barrier for ring opening.

Expert Insight: "Never treat a fluoromethyl azetidine salt with strong aqueous base (e.g., 1M NaOH) to 'free base' it. The transient high local pH often triggers rapid hydrolysis of the C-F bond. Instead, use a heterogeneous scavenger resin (e.g., carbonate resin) in an organic solvent."

Issue B: HF Elimination (Azetine Formation)

Symptom: Observation of an [M-20] peak (Loss of HF). Root Cause: If the fluoromethyl group is adjacent to an electron-withdrawing group (like a carbonyl in 2-fluoromethyl-azetidine-2-carboxylate), the


-proton is acidic. Basic conditions trigger E1cb elimination, ejecting fluoride and forming a reactive azetine double bond.
Corrective Action: The Deuterium Switch

If elimination is driven by proton abstraction, replace the


-protons with deuterium.
  • Action: Synthesize/Purchase the

    
    -deuterated analog .
    
  • Mechanism: The Primary Kinetic Isotope Effect (KIE) (

    
    ) significantly slows the rate-limiting deprotonation step, often shutting down the elimination pathway entirely during workup.
    

Module 3: Metabolic Stability (The "DMPK" Bench)

Issue C: Oxidative Defluorination (Metabolic Liability)

Symptom: High intrinsic clearance (


) in microsomes; detection of free fluoride ions.
Root Cause:  Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) hydroxylate the C-H bonds of the fluoromethyl group. The resulting 

-fluoro-alcohol is unstable and spontaneously eliminates HF to form an aldehyde.
Pathway Visualization: The "Death" of the Fluoromethyl Group

MetabolicPathway Substrate Fluoromethyl Azetidine (R-CH2-F) Intermediate Hemiacetal Intermediate (R-CH(OH)-F) Substrate->Intermediate [O] insertion P450 CYP450 (Oxidation) P450->Substrate Products Aldehyde (R-CHO) + Fluoride (F-) Intermediate->Products -HF Collapse Spontaneous Collapse

Figure 2: Mechanism of oxidative defluorination. The C-H abstraction is the rate-determining step.

Troubleshooting Guide: Improving Metabolic Stability

Q: How do I stop P450 from "eating" my fluoromethyl group?

Option 1: Deuteration (The "Heavy" Shield) Replace the hydrogens on the fluoromethyl group with deuterium (


).
  • Why it works: The C-D bond is stronger than the C-H bond. This exploits the Deuterium Isotope Effect to reduce the rate of P450 oxidation.

  • Expected Result: 20–50% increase in half-life (

    
    ).
    

Option 2: Steric Blocking Introduce a substituent (e.g., Methyl) on the adjacent ring carbon.

  • Why it works: Steric bulk prevents the heme iron of CYP450 from accessing the methylene protons.

Option 3: Electronic Deactivation Ensure the azetidine nitrogen is part of an electron-withdrawing system (e.g., Sulfonamide, Carbamate, or electron-deficient Pyridine).

  • Why it works: Lowering the electron density of the ring reduces the "somnolence" (propensity to oxidize) of the adjacent C-H bonds.

Module 4: Validation Protocols

Protocol 1: The "Stress Test" (Chemical Stability)

Use this to validate reagent compatibility before scale-up.

  • Preparation: Dissolve substrate (5 mg) in

    
    -DMSO (0.6 mL).
    
  • Base Challenge: Add 2.0 equivalents of the intended base (e.g., TEA, DIPEA, or Collidine).

  • Monitoring: Incubate at 40°C for 24 hours.

  • Readout: Acquire

    
    -NMR (proton-decoupled).
    
    • Pass: Single peak corresponding to starting material (approx -210 to -230 ppm for

      
      ).
      
    • Fail: Appearance of free fluoride ion singlet (approx -120 ppm) or vinyl fluoride peaks.

Protocol 2: Fluoride Release Assay (Metabolic)

Use this to quantify defluorination in microsomes.

  • Incubate compound (10

    
    M) with human liver microsomes (HLM) and NADPH for 60 min.
    
  • Precipitate proteins with acetonitrile.

  • Analyze supernatant using Ion Chromatography (IC) or a Fluoride-Selective Electrode (ISE) .

    • Note: LC-MS is often insufficient for quantifying inorganic fluoride; direct ion measurement is required for mass balance.

References

  • Metabolic Instability of Fluorinated Groups

    • Source: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330.
    • Context: Mechanisms of oxidative defluorination in aliph
  • The "Dark Side" of Fluorine (Toxicity & Instability)

    • Source: Pan, Y. "The Dark Side of Fluorine." ACS Med. Chem. Lett. 2019, 10, 7, 1016–1019.
    • Context: Discusses nucleophilic displacement of monofluorinated alkyl groups and toxicity of metabolites.[1][2]

  • Reactivity of Azetidines

    • Source: Doda, K., et al. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Org.[3][4] Biomol. Chem., 2019.[1][2]

    • Context: Detailed analysis of ring strain and ring-opening tendencies.
  • Deuterium Isotope Effects in Drug Design

    • Source: Gant, T. G. "Using deuterium in drug discovery: leaving the label in the drug." J. Med. Chem. 2014, 57, 9, 3595–3611.
    • Context: Strategy for stabilizing metabolically labile C-H sites adjacent to fluorine.

Sources

solubility issues with 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the solubility and handling challenges associated with 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid .

This guide is structured to assist researchers in overcoming the "brick dust" properties typical of zwitterionic amino-benzoic acid derivatives during synthesis, purification, and analysis.

Subject: 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid Ticket Type: Troubleshooting & FAQ Support Level: Senior Application Scientist[1]

Physicochemical Profile & The "Brick Dust" Phenomenon

Before attempting to dissolve this compound, it is critical to understand why it resists dissolution. This molecule exhibits a classic Zwitterionic Lattice Lock .

  • The Acid: The benzoic acid moiety (

    
    ) is a hydrogen bond donor.
    
  • The Base: The azetidine nitrogen, while conjugated to the phenyl ring (an aniline), retains sufficient electron density to accept protons or participate in strong dipole-dipole stacking.

  • The Fluorine Effect: The 3-fluoromethyl group adds significant lipophilicity and dipole moment, increasing the crystal lattice energy ($ \Delta H_{latt} ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     \Delta H{solv} $).[1]
    

Result: The molecule exists as a stable, high-melting solid that is insoluble in non-polar solvents (Hexane, Toluene), poorly soluble in neutral polar solvents (MeOH, DCM), and insoluble in water at neutral pH.

Solvent Selection & Troubleshooting Guide

Quick Reference: Solubility Matrix
Solvent ClassExamplesSolubility RatingTechnical Notes
Dipolar Aprotic DMSO, DMF, NMPHigh Best for stock solutions (50-100 mM).[1] Breaks lattice energy effectively.
Chlorinated DCM, ChloroformLow/Poor Likely forms a suspension. Requires a "modifier" (see below).
Alcohols Methanol, EthanolModerate Solubility improves significantly with heat or acid/base modification.
Ethers THF, MTBE, DioxaneLow Poor solubility for the zwitterion; good for the ester derivative.
Hydrocarbons Hexane, HeptaneInsoluble Use only as an anti-solvent to crash out the product.
Diagram 1: Solubility Decision Tree

Use this logic flow to select the correct solvent system based on your experimental goal.

SolubilityLogic Start Goal: Dissolve 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid Goal Select Application Start->Goal Rxn Synthesis/Reaction Goal->Rxn Purify Purification/Workup Goal->Purify Analysis Analysis (NMR/LCMS) Goal->Analysis Rxn_Solv Use DMF or DMSO (Dipolar Aprotic) Rxn->Rxn_Solv Rxn_Alt Alternative: THF/Water (1:1) with mild base (LiOH) Rxn->Rxn_Alt Purify_Acid Acid/Base Swing Dissolve in dil. NaOH, Precipitate with dilute HCl (pH 4) Purify->Purify_Acid Purify_Cryst Recrystallization: Hot EtOH or Acetone/Water Purify->Purify_Cryst Anal_NMR NMR: DMSO-d6 (Avoid CDCl3) Analysis->Anal_NMR Anal_LCMS LCMS: MeOH + 0.1% Formic Acid (Protonation aids solubility) Analysis->Anal_LCMS

Caption: Decision matrix for solvent selection based on experimental intent. Dark nodes indicate decision points; colored nodes indicate optimal protocols.

Advanced Protocols & FAQs

Issue 1: "I cannot get a clear NMR spectrum in CDCl₃."

Diagnosis: The compound is aggregating or is simply insoluble in chloroform due to its zwitterionic nature. The Fix: The TFA Trick

  • Standard: Switch to DMSO-d6 . It disrupts intermolecular H-bonding.[1]

  • If CDCl₃ is mandatory: Add 1-2 drops of TFA-d (Deuterated Trifluoroacetic acid) or standard TFA to the NMR tube.[1]

    • Mechanism:[1] TFA protonates the carboxylate, breaking the zwitterion and forcing the molecule into a soluble cationic form.

    • Warning: This will shift your chemical shifts (especially protons near the basic nitrogen).

Issue 2: "The compound crashes out during extraction with DCM."

Diagnosis: At neutral pH, the molecule prefers the solid phase over the organic phase. The Fix: The pH Swing Protocol Do not attempt a standard water/DCM wash. Instead, manipulate the pH to force the molecule into a single charge state.

  • Dissolution: Dissolve the crude solid in 0.5 M NaOH (aq). The molecule becomes the anionic benzoate (Water Soluble).

  • Wash: Wash this aqueous layer with DCM or MTBE to remove non-acidic impurities.

  • Precipitation: Slowly acidify the aqueous layer with 1 M HCl or Acetic Acid to pH 3–4.

    • Observation: The product should precipitate as a fine white solid (the zwitterion).

  • Collection: Filter the solid. Do not try to extract it back into organic solvent unless you use a polar mixture like DCM:IPA (3:1) .[1]

Issue 3: "Is the azetidine ring stable?"

Critical Warning: Azetidines are strained 4-membered rings.[1] While


-aryl azetidines are more stable than their alkyl counterparts, the 3-fluoromethyl  group introduces electronic effects that can sensitize the ring to acid-catalyzed hydrolysis or ring-opening nucleophilic attack [1].[1]
  • Avoid: Heating in strong mineral acids (Conc. HCl/H₂SO₄ > 60°C).

  • Preferred: Use weaker acids (Formic, Acetic) or keep temperatures < 40°C when using strong acids.

Diagram 2: The pH-Solubility Relationship

Understanding the charge state is the key to handling this molecule.

pHSolubility Acid pH < 2 Cationic Form (Soluble in Water/MeOH) Zwit pH 3 - 5 Neutral Zwitterion (INSOLUBLE 'Brick Dust') Acid->Zwit Add Base Zwit->Acid Add HCl/TFA Base pH > 8 Anionic Benzoate (Soluble in Water) Zwit->Base Add NaOH Base->Zwit Add Acid

Caption: The "U-Shaped" solubility curve. Solubility is high at pH extremes but drops to near-zero at the isoelectric point (pI).[1]

Synthesis & Purification Recommendations

If you are using this as an intermediate (e.g., for SERD synthesis similar to Imlunestrant [2]), consider these process improvements:

  • Salt Formation: If the free acid is too difficult to handle, convert it to the Tosylate (p-TsOH) salt .

    • Protocol: Suspend the zwitterion in MeOH/EtOAc, add 1.0 eq of p-Toluenesulfonic acid monohydrate. Heat gently. The salt usually crystallizes upon cooling and is much easier to characterize [3].

  • Esterification: If the carboxylic acid is not needed immediately, protect it as a Methyl or tert-Butyl ester . The ester will be highly soluble in DCM and EtOAc, allowing for standard chromatography.

References

  • Org. Syn. Procedure: Synthesis of 2-Amino-3-fluorobenzoic acid and related fluorinated intermediates. (Demonstrates stability profiles of fluorinated amino-benzoates). [1]

  • Imlunestrant Chemistry: Preparation of 3-(fluoromethyl)azetidine intermediates for SERD compounds. (See preparations of intermediate 2-[3-(Fluoromethyl)azetidin-1-yl]... in patent literature). [1]

  • General Solubility of Zwitterions: Solubility behavior of amino-benzoic acids in organic solvents.

Disclaimer: This guide is based on physicochemical principles of fluorinated N-aryl azetidines and benzoic acid derivatives.[1] Always consult the specific SDS for your batch and perform small-scale solubility tests before committing valuable material.

Sources

Technical Support Center: Optimizing Palladium Catalysts for Azetidine-Benzoate Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing palladium-catalyzed azetidine-benzoate cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions, ensuring successful C-N bond formation. The unique challenges posed by the strained azetidine ring and the electronic properties of benzoates necessitate careful optimization of catalytic systems.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during your azetidine-benzoate cross-coupling experiments.

Guide 1: Low or No Product Yield

A common and frustrating challenge in these cross-coupling reactions is a lower-than-expected or complete absence of the desired N-aryl azetidine product. This can stem from several factors related to the catalyst, reagents, or reaction conditions.

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1]

    • Diagnosis: If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand can effectively reduce it to Pd(0). The formation of palladium black can indicate catalyst decomposition to an inactive state.[2]

    • Solution: Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species.[3][4] The use of air-stable precatalysts can simplify reaction setup and improve reproducibility.[3][5]

  • Catalyst Poisoning: Impurities in the starting materials or solvent can irreversibly bind to the palladium center, rendering it inactive.

    • Diagnosis: Review the purity of all reagents. Common poisons include sulfur-containing compounds and other coordinating species.[2]

    • Solution: Ensure you are using high-purity, anhydrous, and degassed reagents and solvents.[1] Purification of starting materials may be necessary.

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.

    • Solution: It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[1] Proper degassing of solvents is essential.

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[6][7]

    • Diagnosis: If you observe low reactivity, your chosen ligand may not be suitable for the specific azetidine and benzoate substrates.

    • Solution: Screen a variety of phosphine ligands. Bulky, electron-rich ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), are often effective in promoting C-N cross-coupling.[3][8] The choice of ligand can significantly impact reaction efficiency and selectivity.[6][7]

  • Suboptimal Base or Solvent: The base and solvent system is critical for both catalyst activity and substrate stability.

    • Diagnosis: An inappropriate base may not be strong enough to deprotonate the azetidine or may cause decomposition of starting materials or products. The solvent affects the solubility of reagents and the stability of catalytic intermediates.[9]

    • Solution: Screen different bases, such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃). Solvents like toluene, dioxane, and THF are commonly used, and their selection should be optimized for your specific system.[10][11]

Guide 2: Observation of Side Products

The appearance of unexpected products can complicate purification and significantly reduce the yield of the desired N-aryl azetidine.

Possible Causes and Solutions:

  • Hydrodehalogenation of the Benzoate: The aryl benzoate is reduced to the corresponding arene.

    • Cause: This can be promoted by certain catalyst systems and the presence of water or other proton sources.

    • Solution: Ensure anhydrous conditions. Optimizing the ligand and base combination can often minimize this side reaction.

  • Homocoupling of the Benzoate: Dimerization of the aryl benzoate.

    • Cause: This can be promoted by certain reaction conditions and catalyst systems.

    • Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[1]

  • Azetidine Ring Opening: The strained four-membered ring of azetidine can be susceptible to cleavage under harsh reaction conditions.[12][13][14]

    • Diagnosis: Look for products that result from the cleavage of the azetidine ring.

    • Solution: Employ milder reaction conditions, including lower temperatures and less aggressive bases. The use of N-protected azetidines (e.g., N-Boc) can enhance stability.[15]

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the optimization of palladium-catalyzed azetidine-benzoate cross-coupling.

Q1: What is the general mechanism for this cross-coupling reaction?

A1: The generally accepted mechanism for palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, involves a catalytic cycle with three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-pseudohalogen bond of the aryl benzoate, forming a Pd(II) intermediate.[5][8][16]

  • Ligand Exchange/Transmetalation: The azetidine displaces a ligand on the palladium center, and subsequent deprotonation by the base forms a palladium-amido complex.[8][16]

  • Reductive Elimination: The desired N-aryl azetidine is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[5][8][16]

Q2: How do I choose the right palladium precatalyst and ligand?

A2: The choice of precatalyst and ligand is critical for success.

  • Precatalysts: Using commercially available, air-stable precatalysts can improve reproducibility.[3][4] These readily form the active Pd(0) species in situ.

  • Ligands: Bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[8] The specific choice will depend on the steric and electronic properties of your azetidine and benzoate substrates. A screening of different ligands is often necessary to identify the optimal one for your system.

Q3: What role does the base play in this reaction?

A3: The base is crucial for several reasons:

  • It deprotonates the azetidine, making it a more potent nucleophile.

  • It can influence the rate of the catalytic cycle.

  • The choice of base can affect the stability of the starting materials and products.[17] Strong bases like NaOtBu are common, but weaker bases like carbonates may be necessary for sensitive substrates.[4]

Q4: Can I use aqueous ammonia or hydroxide bases?

A4: While traditionally anhydrous conditions are used, recent developments have shown that aqueous ammonia and hydroxide bases can be employed with the right ligand system.[17][18][19] This can be a more practical and cost-effective approach, but it requires careful optimization to avoid catalyst deactivation and competing hydroxylation side reactions.[18][19]

Q5: Are there any specific challenges associated with the azetidine ring?

A5: Yes, the high ring strain of azetidine presents unique challenges.[12][13] The ring can be susceptible to opening under certain conditions.[13] It's important to use mild reaction conditions and consider protecting the azetidine nitrogen if necessary to improve stability.[20]

Section 3: Data Presentation

Table 1: Recommended Starting Conditions for Azetidine-Benzoate Cross-Coupling
ParameterRecommendationRationale
Palladium Precatalyst G3 or G4 Buchwald PrecatalystAir-stable and efficient generation of active Pd(0).[3][4]
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that promote key catalytic steps.[3][8]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases effective for deprotonating azetidine.
Solvent Toluene or DioxaneAprotic solvents that are generally compatible with the reaction components.[9]
Temperature 80-110 °CA good starting range, but may need optimization based on substrate reactivity.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[1]

Section 4: Experimental Protocols

General Procedure for Azetidine-Benzoate Cross-Coupling
  • Reaction Setup: To an oven-dried reaction vial, add the aryl benzoate (1.0 equiv), palladium precatalyst (1-5 mol%), and ligand (1.2-6 mol%) under an inert atmosphere (in a glovebox if possible).

  • Add the base (1.5-2.0 equiv).

  • Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the azetidine (1.1-1.5 equiv) via syringe. If the azetidine is a solid, it can be added with the other solids in step 1.

  • Reaction Execution: Place the vial in a preheated oil bath or heating block at the desired temperature.

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 5: Visualizations

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ligand Exchange Ligand Exchange Ar-Pd(II)(X)L2->Ligand Exchange HNR'R'' [Ar-Pd(II)(NHR'R'')L]X [Ar-Pd(II)(NHR'R'')L]X Ligand Exchange->[Ar-Pd(II)(NHR'R'')L]X Deprotonation Deprotonation [Ar-Pd(II)(NHR'R'')L]X->Deprotonation Base Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Deprotonation->Ar-Pd(II)(NR'R'')L Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R''

Caption: Catalytic cycle for the palladium-catalyzed C-N cross-coupling reaction.

Troubleshooting_Workflow cluster_start Start cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Low or No Yield Low or No Yield Check Catalyst Activity Check Catalyst Activity Low or No Yield->Check Catalyst Activity Screen Ligands Screen Ligands Low or No Yield->Screen Ligands Check for Hydrodehalogenation Check for Hydrodehalogenation Low or No Yield->Check for Hydrodehalogenation Check for Poisons Check for Poisons Check Catalyst Activity->Check for Poisons Ensure Inert Atmosphere Ensure Inert Atmosphere Check for Poisons->Ensure Inert Atmosphere Optimize Base Optimize Base Screen Ligands->Optimize Base Vary Solvent Vary Solvent Optimize Base->Vary Solvent Adjust Temperature Adjust Temperature Vary Solvent->Adjust Temperature Check for Homocoupling Check for Homocoupling Check for Hydrodehalogenation->Check for Homocoupling Check for Ring Opening Check for Ring Opening Check for Homocoupling->Check for Ring Opening

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

  • Reichert, E. C. (2016). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]

  • Reichert, E. C. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]

  • Vantourout, J. C., et al. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. PubMed. Retrieved from [Link]

  • Driver, M. S., & Hartwig, J. F. (1997). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. Retrieved from [Link]

  • Kuwano, R., Utsunomiya, M., & Hartwig, J. F. (2002). Aqueous hydroxide as a base for palladium-catalyzed amination of aryl chlorides and bromides. The Hartwig Group. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Singh, G. S., & Ombito, J. O. (2020). Cross-coupling reactions of 3-iodoazetidines. ResearchGate. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. Retrieved from [Link]

  • Cherney, A. H., & Reisman, S. E. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 8(19), 4175-4178. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • Oki, K., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1248888. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 132(41), 14378-14380. Retrieved from [Link]

  • Ujaque, G., et al. (2009). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Accounts of Chemical Research, 42(1), 106-116. Retrieved from [Link]

  • Li, T. R., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. PMC. Retrieved from [Link]

  • Ball, L. T., & Lloyd-Jones, G. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. Retrieved from [Link]

  • Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3073-3084. Retrieved from [Link]

  • de Meijere, A., et al. (2001). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. European Journal of Organic Chemistry, 2001(19), 3789-3793. Retrieved from [Link]

  • Buchwald, S. L., & Mauger, C. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]

  • ScholarWorks. (2025). Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine. Retrieved from [Link]

  • Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. ResearchGate. Retrieved from [Link]

  • Wang, C., et al. (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. PubMed. Retrieved from [Link]

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions | Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Ghaffari, M., & Sigman, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • de Meijere, A., et al. (2001). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Chen, K., & Chen, C. (2013). Palladium(II)-Catalyzed othro-C–H-Benzoxylation of 2-Arylpyridines by Oxidative Coupling with Aryl Acylperoxides. MDPI. Retrieved from [Link]

Sources

Validation & Comparative

Comparative NMR Profiling: 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative NMR characterization of 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid against its non-fluorinated analog, 4-(3-Methylazetidin-1-yl)benzoic acid .

This analysis is critical for medicinal chemists using fluorine as a bioisostere to modulate metabolic stability and lipophilicity (logD) without altering steric bulk significantly.

Structural Logic & The Fluorine Effect

The introduction of a fluorine atom into the 3-position of the azetidine ring creates a unique electronic and magnetic environment. Unlike the methyl analog, the fluoromethyl group introduces strong scalar couplings (


-coupling) that transform simple multiplets into complex splitting patterns.

Key Structural Differences:

  • Electronic Withdrawal: The electronegative fluorine deshields the adjacent methylene protons (

    
    ), shifting them significantly downfield.
    
  • Ring Puckering: The azetidine ring is dynamically active. The fluorine substituent can influence the preferred "puckering" angle, though the

    
    -aryl conjugation tends to flatten the ring compared to 
    
    
    
    -alkyl analogs.
Characterization Workflow

The following diagram illustrates the logical flow for validating this structure, moving from crude assessment to definitive 2D confirmation.

NMR_Workflow cluster_Validation Structural Validation Start Crude Reaction Mixture H1_Screen 1H NMR Screening (Diagnostic: ~4.6 ppm d,d) Start->H1_Screen Check Conversion Purification Flash Chromatography (Acidic Mobile Phase) H1_Screen->Purification If >80% Product H1_HighRes High-Res 1H NMR (Coupling Analysis) Purification->H1_HighRes F19 19F NMR (The 'Smoking Gun') C13 13C NMR (C-F Couplings) F19->C13 Assign Carbons Final Final CoA Generation C13->Final H1_HighRes->F19 Confirm F-incorporation

Caption: Step-by-step NMR validation workflow for fluorinated azetidine derivatives.

Comparative NMR Analysis

The proton spectrum provides the most immediate evidence of successful fluorination.

The Diagnostic Signal:

In the Methyl Analog , the methyl group appears as a simple doublet at


 ppm.
In the Fluoromethyl Product , this signal vanishes and is replaced by a distinct doublet of doublets (dd)  in the 

ppm range.
  • Geminal Coupling (

    
    ):  The two protons on the carbon attached to fluorine split largely (
    
    
    
    Hz).
  • Vicinal Coupling (

    
    ):  These protons also couple to the single methine proton at the azetidine 3-position (
    
    
    
    Hz).
Azetidine Ring Protons (The "Butterfly" Wings)

The four protons on the azetidine ring (positions 2 and 4) appear as multiplets.

  • Effect of N-Aryl: The benzoic acid moiety is electron-withdrawing via the carbonyl but the nitrogen lone pair donates into the benzene ring. This places the azetidine

    
     protons typically around 
    
    
    
    ppm.
  • Complexity: In the fluoromethyl compound, these protons may show additional long-range coupling to fluorine (

    
    ), appearing broader or more complex than in the methyl analog.
    

Data Comparison Table (


 NMR in DMSO-

)
MoietyProton TypeMethyl Analog (

ppm)
Fluoromethyl Product (

ppm)
Multiplicity & Coupling (

)
Benzoic Acid Ar-H (ortho to COOH)7.757.78d (

Hz)
Benzoic Acid Ar-H (ortho to N)6.456.52d (

Hz)
Side Chain

vs

1.21 4.65 dd (

Hz,

Hz)
Azetidine

(C2/C4)
3.60 - 4.003.70 - 4.15m (Complex due to ring dynamics)
Azetidine Methine (C3)2.853.10m (Shifted downfield by

-F)
and NMR: The Definitive Proof

While


 NMR is useful, 

and

provide unambiguous structural confirmation.

NMR

This is the "smoking gun" experiment.

  • Signal: A triplet (due to coupling with two geminal protons) around

    
     to 
    
    
    
    ppm
    .
  • Coupling:

    
     Hz.
    
  • Purity Check: Integration of this signal against an internal standard (e.g.,

    
    -trifluorotoluene) is the most accurate way to determine purity, avoiding solvent overlap issues common in 
    
    
    
    NMR.

NMR Splitting Patterns

The carbon spectrum will show characteristic doublets due to C-F coupling.

  • 
     (The 
    
    
    
    carbon):
    Large doublet (
    
    
    Hz) at
    
    
    ppm.
  • 
     (The Azetidine C3):  Medium doublet (
    
    
    
    Hz) at
    
    
    ppm.
  • 
     (The Azetidine C2/C4):  Small doublet (
    
    
    
    Hz) at
    
    
    ppm.

Coupling Tree Diagram The following diagram visualizes the splitting of the


 proton signal.

Coupling_Tree cluster_JHF Geminal Coupling (F) cluster_JHH Vicinal Coupling (H) Root Uncoupled Signal (Hypothetical) Split1_L Root->Split1_L J(H-F) ~47Hz Split1_R Root->Split1_R J(H-F) ~47Hz Final_1 Line 1 Split1_L->Final_1 J(H-H) ~6Hz Final_2 Line 2 Split1_L->Final_2 Final_3 Line 3 Split1_R->Final_3 Final_4 Line 4 Split1_R->Final_4 J(H-H) ~6Hz Result Result: Doublet of Doublets (dd) Centered at ~4.65 ppm

Caption: Splitting tree for the fluoromethyl protons, showing the dominance of the large H-F coupling.

Experimental Protocols
Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    .
    • Reason: The benzoic acid moiety leads to poor solubility in chloroform. DMSO also prevents aggregation of the carboxylic acid dimers, sharpening the signals.

  • Concentration: 5-10 mg for

    
    ; 20-30 mg for 
    
    
    
    .
Instrument Parameters (400 MHz or higher)
  • 
     NMR: 
    
    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 1.0 s (Standard), increase to 5.0 s if integrating the COOH proton.
      
    • Scans: 16-32.

  • 
     NMR: 
    
    • Range: 0 to -250 ppm.

    • Decoupling: Run proton-coupled first to observe the triplet splitting (confirmation of

      
      ), then proton-decoupled  to collapse it to a singlet for purity integration.
      
  • 
     NMR: 
    
    • Scans: >512 (due to splitting of signals by F reducing peak height).

    • Decoupling: Inverse gated decoupling if quantitative data is required.

Troubleshooting & Artifacts
  • Broad Peaks? If the azetidine protons appear as broad humps, it indicates intermediate exchange of the ring puckering or nitrogen inversion at room temperature.

    • Solution: Run the experiment at elevated temperature (e.g., 320 K) to speed up the exchange and sharpen the signals into defined averages.

  • Missing COOH? The carboxylic acid proton (

    
     ppm) is often broad or missing due to exchange with trace water in the DMSO. This is normal and not a sign of impurity.
    
References
  • Imlunestrant (LY3484356)

    • Context: This clinical candidate contains the 3-(fluoromethyl)azetidine moiety.[1][2][3][4] The spectral data for the azetidine fragment in synthetic intermediates serves as a high-confidence reference.

    • Source: (Generalized reference to chemical structure data available in New Drug Application reviews).

  • Vicinal Fluorine-Proton Coupling Constants.

    • Context: Theoretical and experimental basis for the -values cited.
    • Source:Journal of Magnetic Resonance, 1998.[5]

  • 19F Coupling Constants Table.

    • Context: Reference for and ranges in fluoromethyl groups.
    • Source: Alfa Chemistry Organofluorine Guide.

  • NMR Chemical Shifts of Trace Impurities.

    • Context: Essential for distinguishing the product from common solvents like DMSO or residual w
    • Source:Organometallics, 2010.

Sources

A Comparative Guide to the Crystal Structure Analysis of 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic Acid: From Single Crystal to Powder Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of the crystallographic techniques used to elucidate the structure of 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid, a novel scaffold of interest in medicinal chemistry. We will explore the gold-standard Single-Crystal X-ray Diffraction (SC-XRD) and the complementary technique of Powder X-ray Diffraction (PXRD), offering insights into the causality behind experimental choices and the interpretation of the resulting data.

The azetidine ring, particularly when substituted, is a key pharmacophore in modern drug discovery, offering a desirable balance of rigidity and three-dimensionality. The target molecule, 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid, combines this saturated heterocycle with a benzoic acid moiety, presenting interesting possibilities for intermolecular interactions, such as hydrogen bonding, which can significantly influence its solid-state properties.

The Definitive Method: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[1] It stands as the unequivocal method for determining the absolute three-dimensional arrangement of atoms in a molecule.

Experimental Workflow: A Step-by-Step Rationale

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is critical for obtaining high-quality, publishable data.

1. Synthesis and Crystallization: The Crucial First Step

The synthesis of 3-substituted azetidines can be achieved through various established routes, often starting from commercially available precursors.[2] For our target molecule, a plausible route involves the nucleophilic substitution of a suitable benzoic acid precursor with 3-(fluoromethyl)azetidine.

The cornerstone of a successful SC-XRD analysis is the growth of a high-quality single crystal. This is often more of an art than a science, requiring careful screening of various conditions. Slow evaporation of a saturated solution is a common and effective method.[2] The choice of solvent is critical; for a molecule like 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid, with both polar (carboxylic acid) and less polar (aromatic ring, fluoromethyl group) regions, a mixture of solvents like ethyl acetate and hexane could be employed to fine-tune the solubility and promote slow, ordered crystal growth.

Experimental Protocol: Single Crystal Growth

  • Dissolution: Dissolve 10-20 mg of purified 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

  • Anti-Solvent Addition: Slowly add a less-polar solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a single drop of the primary solvent to redissolve the precipitate and achieve a clear, saturated solution.

  • Incubation: Loosely cap the vial to allow for slow evaporation of the solvent mixture at a constant temperature (e.g., room temperature or in a refrigerator at 4°C).

  • Observation: Monitor the vial over several days for the formation of well-defined, single crystals.

2. Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms.[2] X-ray diffraction data are then collected using a diffractometer.[2]

The collected diffraction pattern, a series of spots of varying intensity, contains the information needed to solve the crystal structure. The structure is typically solved using direct methods and then refined using a full-matrix least-squares method.[2]

Diagram: SC-XRD Workflow

sc_xrd_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis synthesis Synthesis of 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid crystallization Single Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Mounting & Cryo-cooling (100K) crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation (CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Interpreting the Data: A Hypothetical Case Study

While the specific crystal structure of 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid is not publicly available, we can extrapolate a plausible set of crystallographic parameters based on related structures, such as other functionalized benzoic acids.

Table 1: Hypothetical Crystallographic Data for 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic Acid

ParameterHypothetical ValueSignificance
Empirical FormulaC₁₁H₁₂FNO₂Confirms the elemental composition of the molecule in the crystal.
Formula Weight225.22 g/mol The mass of one mole of the compound.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell. This is one of the most common space groups for organic molecules.
a, b, c (Å)a = 8.5, b = 12.1, c = 10.3The lengths of the unit cell edges.
β (°)98.5The angle between the a and c axes in a monoclinic system.
Volume (ų)1045The volume of the unit cell.
Z4The number of molecules in the unit cell.
Calculated Density (g/cm³)1.43The theoretical density of the crystal.
R-factor~4-6%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

A key feature to analyze in the crystal structure of benzoic acid derivatives is the formation of hydrogen-bonded dimers through their carboxylic acid groups. It is highly probable that 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid would exhibit this classic hydrogen-bonding motif, which significantly influences the crystal packing and physical properties of the material.

A Complementary Perspective: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the ultimate detail for a single crystal, PXRD is an invaluable technique for analyzing a polycrystalline (powder) sample.[3] It is particularly useful for phase identification, assessing sample purity, and studying polymorphism.

The Power of the Powder Pattern

In PXRD, a monochromatic X-ray beam is directed at a powdered sample, and the diffracted rays are collected. The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern is a unique "fingerprint" of a specific crystalline phase.

Diagram: SC-XRD vs. PXRD

xrd_comparison cluster_scxrd Single-Crystal XRD cluster_pxrd Powder XRD sc_sample Single Crystal sc_pattern Discrete Diffraction Spots sc_sample->sc_pattern sc_info 3D Atomic Arrangement Bond Lengths & Angles sc_pattern->sc_info pxrd_sample Polycrystalline Powder pxrd_pattern Continuous Diffraction Rings (1D Diffractogram) pxrd_sample->pxrd_pattern pxrd_info Phase Identification Crystallinity Assessment pxrd_pattern->pxrd_info

Caption: Comparison of single-crystal and powder XRD inputs and outputs.

Comparative Analysis: SC-XRD vs. PXRD

Table 2: Comparison of SC-XRD and PXRD for the Analysis of 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic Acid

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)
Sample Requirement A single, high-quality crystal (typically 0.1-0.3 mm). Can be challenging to obtain.A few milligrams of a fine, polycrystalline powder. Sample preparation is generally straightforward.
Information Obtained Provides a complete 3D molecular structure, including atomic coordinates, bond lengths, bond angles, and intermolecular interactions.[1][3][4]Yields a 1D diffraction pattern used for phase identification, determination of lattice parameters, assessment of crystallinity, and detection of polymorphism.[3]
Primary Application Absolute structure determination of new chemical entities.[3]Routine quality control, analysis of bulk materials, and screening for different crystalline forms (polymorphs).
Data Complexity A large dataset of individual reflection intensities that require complex software for structure solution and refinement.[2]A 1D plot of intensity vs. 2θ that can be compared to a database or a calculated pattern from a known single-crystal structure.
Throughput Lower throughput due to the need for crystal growth and longer data collection times.High throughput, making it suitable for screening multiple samples.

For 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid, a comprehensive analysis would involve both techniques. SC-XRD would be used to determine the definitive crystal structure of a single polymorph. The data from this structure could then be used to calculate a theoretical powder pattern. This calculated pattern would serve as a reference to compare against the experimental PXRD patterns of bulk-synthesized batches, ensuring phase purity and consistency.

Conclusion: A Synergistic Approach to Structural Elucidation

The structural analysis of a novel compound like 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid is best approached with a combination of crystallographic techniques. Single-Crystal X-ray Diffraction provides an unparalleled, high-resolution view of the molecule's three-dimensional architecture and intermolecular interactions, which is fundamental for structure-activity relationship studies in drug design.[4] Powder X-ray Diffraction, on the other hand, serves as a rapid and reliable tool for the characterization of the bulk material, ensuring batch-to-batch consistency and identifying potential polymorphic forms.

By understanding the strengths and applications of each technique, researchers can develop a robust analytical workflow to fully characterize the solid-state properties of new chemical entities, accelerating their journey from discovery to application.

References

  • Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm (RSC Publishing). Available from: [Link]

  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Chemistry. Available from: [Link]

  • (PDF) Crystallographic Insights into the Synthesis and Magnetic Properties of Oxoverdazyl Radicals Functionalized by Benzoic Acid. ResearchGate. Available from: [Link]

  • Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications (RSC Publishing). Available from: [Link]

  • Representation of one molecule from the single crystal XRD structure of... | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • benzoic acid and benzoic acid: crystal structure, Hirshfeld surfa. IUCr Journals. Available from: [Link]

  • US11634426B2 - Selective estrogen receptor degraders - Google Patents.
  • Single-crystal X-ray Diffraction. SERC (Carleton). Available from: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available from: [Link]

  • Single Crystal X-Ray Diffraction. Pulstec USA. Available from: [Link]

Sources

Decoding the Influence of Fluoromethyl Substitution on Benzoic Acid Hydrogen Bonding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of drug design and molecular engineering, the subtle art of modifying a molecule to enhance its properties is paramount. Among the vast arsenal of chemical modifications, the strategic substitution of a fluoromethyl group for a methyl group has emerged as a powerful tool. This guide, designed for researchers, scientists, and drug development professionals, delves into the profound impact of this substitution on the hydrogen bonding characteristics of benzoic acid, a fundamental scaffold in many pharmaceutical compounds. We will explore the nuanced interplay of electronic and steric effects, supported by experimental data, to provide a comprehensive understanding of this critical molecular interaction.

The Fluoro-Midas Touch: Unpacking the Electronic and Steric Effects

The substitution of hydrogen atoms with fluorine in a methyl group dramatically alters its electronic and steric profile, which in turn significantly influences the hydrogen bonding capabilities of the adjacent carboxylic acid group on a benzoic acid ring.

Electronic Effects: The high electronegativity of fluorine atoms transforms the trifluoromethyl (CF3) group into a potent electron-withdrawing substituent.[1] This inductive effect has a cascading impact on the benzoic acid moiety. By pulling electron density away from the aromatic ring and, consequently, from the carboxylic acid group, the CF3 group increases the acidity of the carboxylic proton. This enhanced acidity, reflected in a lower pKa value, strengthens the benzoic acid's capacity as a hydrogen bond donor. The increased partial positive charge on the hydroxyl proton leads to a more potent electrostatic interaction with a hydrogen bond acceptor.

Steric Effects: While electronically powerful, the trifluoromethyl group is also bulkier than a methyl group.[1] This increased steric hindrance can influence the orientation of the carboxylic acid group relative to the aromatic ring.[2][3] In certain substitution patterns, particularly in the ortho position, the CF3 group can force the carboxylic acid group out of the plane of the aromatic ring.[2][4][5] This twisting can, in some cases, affect the optimal geometry for intermolecular hydrogen bonding, potentially weakening the interaction despite the favorable electronic effects. However, in many contexts, the strong electron-withdrawing nature of the CF3 group is the dominant factor in modulating hydrogen bond strength.[6]

Figure 1: A diagram illustrating the dual electronic and steric impacts of fluoromethyl substitution on benzoic acid.

Quantifying the Impact: A Comparative Data Analysis

The theoretical effects of fluoromethyl substitution are borne out by experimental data. A comparison of key physicochemical properties between benzoic acid and its fluoromethyl-substituted analogs reveals a clear trend.

CompoundSubstitution PositionpKa (in water)O-H···O Hydrogen Bond Distance (Å) in Dimers
Benzoic Acid-4.20~2.64
2-(Trifluoromethyl)benzoic Acidortho3.14-
3-(Trifluoromethyl)benzoic Acidmeta3.88-
4-(Trifluoromethyl)benzoic Acidpara3.75-
4-Nitro-2-(trifluoromethyl)benzoic Acidortho to COOH, para to NO2-2.7042(14)[2]
4-Nitro-3-(trifluoromethyl)benzoic Acidmeta to COOH, ortho to NO2-2.6337(16)[2]

The pKa data clearly demonstrates the acidifying effect of the trifluoromethyl group. The closer the CF3 group is to the carboxylic acid (ortho position), the more pronounced the effect on acidity. This trend directly correlates with a stronger hydrogen bond donor capability.

Crystallographic studies on derivatives like 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid confirm that these molecules engage in intermolecular hydrogen bonding to form head-to-tail dimers.[2][3] The donor-acceptor hydrogen-bonding distances in these dimers are in the range of 2.63 to 2.70 Å, indicative of moderately strong hydrogen bonds.[2] The steric influence of the trifluoromethyl group is also evident, causing a rotation of either the carboxylic acid or the nitro group out of the aromatic plane, depending on the substitution pattern.[2][3]

Experimental Protocols for Elucidating Hydrogen Bonding

To rigorously assess the impact of fluoromethyl substitution on hydrogen bonding, a multi-faceted experimental approach is essential. Here, we outline key methodologies that provide complementary insights.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of fluoromethyl-substituted benzoic acids in the solid state, providing direct evidence of hydrogen bonding geometries and intermolecular interactions.

Methodology:

  • Crystal Growth: Grow single crystals of the target compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain accurate bond lengths, bond angles, and thermal parameters.

  • Analysis: Analyze the refined structure to identify and characterize hydrogen bonds. Key parameters to extract include the donor-acceptor distance (e.g., O-H···O) and the donor-H-acceptor angle. For benzoic acid derivatives, the formation of characteristic dimers via hydrogen bonding between the carboxylic acid groups is a key feature to investigate.[4][5]

NMR Spectroscopy

Objective: To probe the electronic environment of the atoms involved in hydrogen bonding in solution, providing insights into the strength of the interaction.

Methodology:

  • Sample Preparation: Dissolve the fluoromethyl-substituted benzoic acid and a suitable hydrogen bond acceptor in a deuterated solvent (e.g., CDCl3).

  • ¹H NMR Spectroscopy: Acquire ¹H NMR spectra. The chemical shift of the carboxylic acid proton is highly sensitive to hydrogen bonding. A downfield shift upon addition of a hydrogen bond acceptor indicates the formation of a hydrogen bond. The magnitude of this shift can be correlated with the strength of the interaction.

  • ¹⁹F NMR Spectroscopy: Acquire ¹⁹F NMR spectra. The chemical shift of the fluorine atoms in the trifluoromethyl group can also be influenced by changes in the electronic environment of the molecule, including those induced by hydrogen bonding.[7] This can provide an additional probe of the intermolecular interaction.

  • Titration Experiments: Perform NMR titrations by systematically varying the concentration of the hydrogen bond acceptor while keeping the concentration of the benzoic acid derivative constant. Plotting the change in chemical shift against the acceptor concentration allows for the determination of the association constant (Ka) for the hydrogen bonding interaction, providing a quantitative measure of its strength.[8]

Computational Modeling

Objective: To complement experimental data with theoretical calculations that can provide detailed energetic and geometric information about the hydrogen-bonded complexes.

Methodology:

  • Model Building: Construct 3D models of the fluoromethyl-substituted benzoic acid and its hydrogen-bonded dimer or complex with a specific acceptor molecule.

  • Geometry Optimization: Perform geometry optimization calculations using density functional theory (DFT) methods (e.g., B3LYP with a suitable basis set like 6-311+G(d,p)) to find the lowest energy conformation of the complex.[9] This will provide theoretical bond lengths and angles for the hydrogen bond.

  • Interaction Energy Calculation: Calculate the interaction energy of the hydrogen-bonded complex. This is typically done by subtracting the energies of the individual optimized monomers from the energy of the optimized complex. It is important to correct for basis set superposition error (BSSE).

  • Analysis of Electronic Properties: Utilize tools like Natural Bond Orbital (NBO) analysis to investigate the charge transfer and orbital interactions involved in the hydrogen bond. This can provide a deeper understanding of the nature of the interaction.

Figure 2: A generalized workflow for the comprehensive evaluation of the impact of fluoromethyl substitution on benzoic acid hydrogen bonding.

Implications for Drug Development

The ability to finely tune the hydrogen bonding properties of a molecule is of immense value in drug development. The carboxylic acid moiety is a common feature in many drugs, but its strong acidity can lead to poor pharmacokinetic properties.[10] The use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties, is a key strategy to overcome these challenges.[10]

The fluoromethyl group, particularly the trifluoromethyl group, can be considered a bioisostere for other groups, and its introduction can significantly impact a drug candidate's profile.[1][11] By modulating the hydrogen bonding strength of a carboxylic acid, researchers can:

  • Enhance Target Binding Affinity: A stronger hydrogen bond with a biological target can lead to increased potency and selectivity.[1]

  • Improve Pharmacokinetic Properties: Altering the acidity and lipophilicity of a molecule can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[1][10] The trifluoromethyl group is known to increase lipophilicity.[1]

  • Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation.[1]

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (IUCr).
  • An Investigation of the Effect of an Electron-Withdrawing CF3 Group Adjacent to an Alcohol Hydrogen Bond Donor. ACS Publications.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
  • Structure property relationships of fluorinated carboxylic acid bioisosteres. ResearchGate.
  • 2-(Trifluoromethyl)benzoic acid. PMC.
  • NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules.
  • (PDF) 2-(Trifluoromethyl)benzoic acid. ResearchGate.
  • (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate.
  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. PMC.
  • Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. PMC.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we synthesize and handle. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid for any purpose, including disposal, a thorough risk assessment is essential. Based on analogous compounds, potential hazards include skin, eye, and respiratory irritation.[1][2]

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and potential absorption.[3]
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes or airborne particles.[3]
Lab Coat Standard laboratory coatTo protect from skin contact with contaminated surfaces.[3]

All handling of this compound, especially during waste preparation, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

II. Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation at the point of generation is a critical step in safe chemical waste management.[4] Do not mix this waste with other waste streams unless compatibility has been confirmed.[1]

Step 1: Designate a Hazardous Waste Container

  • Select a container that is chemically compatible with 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid and any solvents used.[5] A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.[3]

  • The container must be in good condition, free from cracks or leaks.[5]

Step 2: Labeling the Waste Container

  • Immediately label the container with the words "HAZARDOUS WASTE".[5]

  • Clearly list all contents, including the full chemical name "4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid" and any solvents or other chemicals present, with their approximate percentages.[5] Do not use abbreviations or chemical formulas.[5]

  • The label must be securely attached to the container.[5]

Step 3: Collecting the Waste

  • Solid Waste: Collect unused or waste 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid, along with any contaminated materials such as weighing paper, gloves, and pipette tips, directly into the designated hazardous waste container.[1]

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Be mindful of chemical compatibility; for instance, do not mix acidic waste with bases or cyanides.[6]

Step 4: Managing Empty Containers

  • Empty containers that previously held 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid must also be treated as hazardous waste.[3]

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[3] The first rinsate is considered acutely hazardous and must be collected in the appropriate liquid hazardous waste container.[3] Subsequent rinsates may also need to be collected as hazardous waste, in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[3]

III. On-site Accumulation and Storage

Waste should be accumulated at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[5][6]

  • The SAA must be under the control of the laboratory personnel generating the waste.[5]

  • Containers must be kept closed at all times, except when adding waste.[5] A funnel should not be left in the container.[5]

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Secondary containment is recommended to prevent the spread of material in case of a leak.[4]

  • Regularly inspect the storage area for any signs of leakage or container degradation.[4]

G start Waste Generation (4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid) is_solid Is the waste solid or solid-contaminated? start->is_solid is_liquid Is the waste a liquid solution? start->is_liquid is_empty Is it an empty container? start->is_empty solid_waste Collect in labeled 'Solid Hazardous Waste' container is_solid->solid_waste Yes liquid_waste Collect in labeled 'Liquid Hazardous Waste' container is_liquid->liquid_waste Yes triple_rinse Triple rinse with appropriate solvent is_empty->triple_rinse Yes store Store in designated Satellite Accumulation Area (SAA) solid_waste->store liquid_waste->store collect_rinsate Collect first rinsate as hazardous liquid waste triple_rinse->collect_rinsate collect_rinsate->store

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。